3,6-Bis(chloromethyl)durene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93952. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFAKOSRZYDFLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CCl)C)C)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062792 | |
| Record name | 3,6-Bis(chloromethyl)durene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062792 | |
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Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3022-16-0 | |
| Record name | Bis(chloromethyl)durene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3022-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-bis(chloromethyl)-2,3,5,6-tetramethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003022160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Bis(chloromethyl)durene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-bis(chloromethyl)-2,3,5,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6-Bis(chloromethyl)durene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062792 | |
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| Record name | 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.249 | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,6-Bis(chloromethyl)durene: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 3,6-Bis(chloromethyl)durene, a key intermediate in various fields of organic synthesis.
Chemical Properties
This compound, also known as 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene, is a solid, white crystalline powder at room temperature.[1][2][3] It is a symmetrical aromatic compound with two reactive chloromethyl groups, making it a valuable building block in polymer chemistry and for the synthesis of novel organic materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₂H₁₆Cl₂ | [1][4][5] |
| Molecular Weight | 231.16 g/mol | [1][5][6] |
| Appearance | White to almost white powder/crystal | [1][2][3] |
| Melting Point | 195.0 - 199.0 °C | [2][3][5] |
| Purity | >98.0% (by GC) | [1][2] |
| CAS Number | 3022-16-0 | [1][6] |
| Synonyms | 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene | [1][2][3] |
Storage and Stability: this compound is stable under normal conditions.[7] It should be stored at room temperature in a dry, cool, and dark place.[3][5] The compound is corrosive to metals and incompatible with strong oxidizing agents.[2][7]
Reactivity and Applications
The reactivity of this compound is dominated by the two benzylic chloride functional groups. These groups are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functionalities.
Key Areas of Reactivity and Use:
-
Cross-linking Agent: It serves as an effective cross-linking agent in the production of high-performance polymers and thermosetting plastics. The bifunctional nature of the molecule allows it to form covalent bridges between polymer chains, significantly enhancing thermal stability and mechanical strength.[5]
-
Intermediate in Organic Synthesis: It is a primary reactive intermediate for synthesizing novel organic compounds.[5] Its chloromethyl groups can be converted to other functional groups, such as alcohols, ethers, amines, and nitriles, making it a versatile precursor for complex molecules with potential applications in materials science, electronics, and photonics.[5]
-
Coatings and Adhesives: In the formulation of advanced coatings and adhesives, the chloromethyl groups enable covalent bonding with substrates or other components, which improves durability, adhesion, and chemical resistance.[5]
Hazardous decomposition of this compound can produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound 3022-16-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound 3022-16-0 | TCI Deutschland GmbH [tcichemicals.com]
- 4. This compound | C12H16Cl2 | CID 76402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. This compound | 3022-16-0 [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
Spectroscopic Profile of 3,6-Bis(chloromethyl)durene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the spectroscopic data for 3,6-Bis(chloromethyl)durene (CAS No: 3022-16-0), a key intermediate in organic synthesis. Due to the limited availability of public, peer-reviewed raw spectroscopic data, this guide presents the available mass spectrometry information and outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Core Spectroscopic Data
Mass Spectrometry (MS)
The mass spectrum for this compound, available on the NIST WebBook, provides crucial information for confirming the molecular weight and fragmentation pattern of the molecule.[1][2] The molecular formula of the compound is C₁₂H₁₆Cl₂ with a molecular weight of 231.16 g/mol .
| Analysis | Result |
| Molecular Formula | C₁₂H₁₆Cl₂ |
| Molecular Weight | 231.16 g/mol |
| Major Fragments (m/z) | Data not fully available in public search snippets. Accessing the NIST database directly is recommended for a detailed fragmentation pattern. |
Experimental Protocols
The following sections detail standardized methodologies for the spectroscopic analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The typical sample volume is 0.6-0.7 mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This experiment generally requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Attenuated Total Reflectance (ATR) FT-IR Protocol:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of molecular weight and elemental composition.
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized under high vacuum.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance to generate a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound.
Caption: A flowchart illustrating the process of spectroscopic analysis.
This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation and purity assessment, it is recommended to acquire and interpret the full set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) following the protocols outlined herein.
References
Thermal Stability and Decomposition of 3,6-Bis(chloromethyl)durene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature providing specific experimental data on the thermal stability and decomposition of 3,6-Bis(chloromethyl)durene is limited. This guide synthesizes available information on its properties and draws upon data from structurally related compounds to provide insights into its expected thermal behavior. The decomposition pathways and experimental protocols described herein are based on established principles of thermal analysis and the behavior of analogous chemical structures.
Introduction
This compound, also known as 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene, is a halogenated aromatic hydrocarbon. Its rigid durene core (1,2,4,5-tetramethylbenzene) functionalized with two reactive chloromethyl groups makes it a valuable cross-linking agent and building block in organic synthesis, particularly for high-performance polymers. Understanding the thermal stability and decomposition profile of this compound is critical for ensuring its safe handling, storage, and processing, especially in applications where it is subjected to elevated temperatures.
This technical guide provides a summary of the known properties of this compound and explores its potential thermal behavior through an analysis of related chemical structures. It also outlines standard experimental protocols for thermal analysis and proposes a hypothetical decomposition pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆Cl₂ | [1] |
| Molecular Weight | 231.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 195.0 - 199.0 °C | [1] |
| CAS Number | 3022-16-0 | [2] |
Thermal Stability and Decomposition Analysis
Insights from Related Polymers
Polymers synthesized from chloromethylated aromatic compounds or durene derivatives provide a basis for understanding the potential thermal stability of this compound. The introduction of cross-links, a primary application of this molecule, is known to influence thermal degradation pathways, often leading to increased char formation.
Table 2: Thermal Properties of Structurally Related Polymers (Note: This data is for polymers and not for the this compound monomer itself.)
| Polymer System | Thermal Analysis Data | Key Findings |
| Xylene-formaldehyde resins | TGA: Two-step degradation for soluble p-xylene-formaldehyde resin (165-395 °C and 395-620 °C). Single-step degradation for insoluble resin (300-650 °C). | The thermal stability is influenced by the solubility and structure of the resin. |
| Copolymers of 4-chloromethyl styrene | Dynamic Mechanical Thermal Analysis (DMTA): Glass transition temperatures (Tg) in the range of 75-95 °C for the initial copolymers, increasing to 120-150 °C after functionalization. | Functionalization of the chloromethyl group significantly impacts the thermal properties of the polymer. |
| Poly(p-xylene trisulfide) | DSC/TGA: Curing of the polymer at 150 °C resulted in the disappearance of the melting peak and a shift of the glass transition temperature to a higher value, indicating increased thermal stability due to crosslinking. | Crosslinking via reactive groups similar to those in the title compound enhances thermal stability. |
These examples suggest that the thermal decomposition of materials derived from this compound would likely involve complex, multi-step processes influenced by the degree of cross-linking and the surrounding chemical environment. The initial stages of decomposition would likely involve the scission of the C-Cl bonds in the chloromethyl groups.
Proposed Decomposition Pathway
Based on the principles of thermal degradation of chloromethylated aromatic compounds, a hypothetical decomposition pathway for this compound is proposed. The initial step is likely the homolytic cleavage of the carbon-chlorine bond to form a benzylic radical. These reactive intermediates can then undergo a variety of reactions, including hydrogen abstraction, recombination to form larger cross-linked structures, or elimination reactions.
Caption: Hypothetical thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, a series of standard thermal analysis techniques should be employed.
General Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.
Caption: General experimental workflow for thermal analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which this compound decomposes and the extent of mass loss at each stage.
Methodology:
-
A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in a tared TGA pan (e.g., platinum or alumina).
-
The sample is heated in a controlled atmosphere (typically inert, such as nitrogen or argon, to study thermal decomposition without oxidation) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 1-10 mg) is sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate in a controlled atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition, polymerization).
Accelerating Rate Calorimetry (ARC)
Objective: To assess the potential for a thermal runaway reaction under adiabatic conditions.
Methodology:
-
A larger sample (typically a few grams) is placed in a robust, spherical sample bomb.
-
The calorimeter employs a "heat-wait-seek" mode. The sample is heated in small steps, and after each step, the system waits to see if the sample begins to self-heat at a rate exceeding a predefined sensitivity threshold.
-
If self-heating is detected, the calorimeter switches to an adiabatic mode, where the surrounding heaters match the sample temperature to prevent heat loss.
-
Temperature and pressure are monitored as a function of time to characterize the thermal runaway reaction.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is not extensively documented in publicly available literature, an examination of its chemical structure and the behavior of related compounds provides a foundation for understanding its potential thermal properties. The presence of reactive chloromethyl groups on a stable aromatic core suggests that its decomposition is likely to be a complex process initiated by the cleavage of the C-Cl bonds, leading to the formation of reactive intermediates and subsequent cross-linking or fragmentation reactions. For a definitive understanding, detailed experimental studies using TGA, DSC, and ARC, coupled with analysis of decomposition products, are essential. The protocols and hypothetical pathways outlined in this guide provide a framework for such future investigations.
References
The Emergence of 3,6-Bis(chloromethyl)durene as a Versatile Precursor for Advanced Organic Materials
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
3,6-Bis(chloromethyl)durene, a halogenated aromatic hydrocarbon, is a highly reactive and versatile building block in the synthesis of novel organic materials. Its rigid durene core, substituted with two reactive chloromethyl groups, makes it an ideal candidate for the construction of robust and porous polymer networks. This technical guide explores the role of this compound as a precursor in the development of advanced organic materials, with a focus on porous organic polymers (POPs) and hyper-cross-linked polymers (HCPs). These materials exhibit significant potential in applications such as gas storage and separation, catalysis, and sensing. This document provides a comprehensive overview of the synthesis, characterization, and potential applications of materials derived from this precursor, complete with detailed experimental protocols and data presented for comparative analysis.
Properties of this compound
| Property | Value |
| CAS Number | 3022-16-0 |
| Molecular Formula | C₁₂H₁₆Cl₂ |
| Molecular Weight | 231.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 195-199 °C |
| Synonyms | 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene |
Synthesis of Novel Organic Materials
The primary route for polymerizing this compound is through Friedel-Crafts alkylation. This reaction involves the electrophilic substitution of aromatic compounds, where the chloromethyl groups of the durene derivative act as alkylating agents in the presence of a Lewis acid catalyst, typically anhydrous iron(III) chloride (FeCl₃). This process leads to the formation of a highly cross-linked, three-dimensional polymer network with permanent porosity.
This compound can be either self-polymerized or co-polymerized with other aromatic monomers to tailor the properties of the resulting material. Co-polymerization with monomers such as triphenylamine (B166846) or carbazole (B46965) can introduce specific functionalities and enhance properties like gas selectivity and catalytic activity.
General Synthesis Workflow
Caption: General workflow for the synthesis of porous organic polymers from this compound.
Experimental Protocols
Synthesis of a Triphenylamine-Based Porous Organic Polymer using this compound as a Crosslinker
This protocol is based on similar syntheses of hyper-cross-linked polymers where chloromethylated aromatic compounds are used as crosslinkers.
Materials:
-
Triphenylamine (TPA)
-
This compound (BCMD)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Methanol
-
Deionized Water
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve triphenylamine and this compound in anhydrous 1,2-dichloroethane.
-
Stir the mixture at room temperature until all solids are completely dissolved.
-
Carefully add anhydrous FeCl₃ to the solution in one portion.
-
Heat the reaction mixture to 80 °C and stir vigorously for 24 hours. A solid precipitate will form during the reaction.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the collected solid sequentially with methanol and deionized water to remove the catalyst and any unreacted monomers.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Dry the purified polymer in a vacuum oven at 80 °C overnight to yield the final porous organic polymer.
Quantitative Data of Analogous Porous Organic Polymers
While specific data for polymers derived solely from this compound is limited in the available literature, the following table presents data for hyper-cross-linked polymers (HCPs) synthesized from structurally similar chloromethylated aromatic precursors. This data provides a benchmark for the expected properties of materials derived from this compound.
| Polymer System | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | CO₂ Uptake (mmol/g at 273 K, 1 bar) | H₂ Uptake (wt% at 77 K, 1 bar) |
| p-Dichloroxylene (p-DCX) based HCP | up to 1970 | - | ~1.7 | - |
| 4,4'-Bis(chloromethyl)-1,1'-biphenyl (BCMBP) based HCP | - | - | - | - |
| Triphenylamine-Dichloroxylene Co-polymer | - | - | - | - |
| Covalent Triazine Frameworks expanded with 1,4-Bis(chloromethyl)benzene | up to 1349 | - | 8.02 wt% | 1.54 wt% |
Data is compiled from analogous systems and should be considered representative.
Characterization of the Synthesized Materials
The structural and porous properties of the synthesized polymers are typically characterized using a suite of analytical techniques.
Material Characterization Workflow
Caption: Workflow for the characterization of porous organic polymers.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the polymer and the disappearance of the C-Cl bonds from the chloromethyl groups.
-
Solid-State ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the cross-linked polymer network.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the polymer particles.
-
Nitrogen Sorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution, which are critical parameters for applications in gas storage and separation.
Potential Applications
Porous organic polymers derived from this compound are promising candidates for a variety of applications due to their high surface area, tunable porosity, and excellent chemical and thermal stability.
-
Gas Storage and Separation: The microporous nature of these materials makes them suitable for the selective adsorption of gases like carbon dioxide and hydrogen, which is relevant for carbon capture technologies and hydrogen storage.
-
Heterogeneous Catalysis: The high surface area and the potential to incorporate catalytic sites into the polymer framework make these materials attractive as solid-supported catalysts.
-
Sensing: The porous structure can be designed to selectively bind and detect specific analytes.
-
Drug Delivery: While not a primary focus of the current literature for this specific precursor, the tunable porosity of POPs, in general, makes them candidates for controlled drug release applications.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of novel porous organic materials. The Friedel-Crafts alkylation of this monomer, either alone or with co-monomers, provides a straightforward route to robust, high-surface-area polymers. While the direct exploration of homopolymers from this compound is an emerging area, the properties of analogous systems suggest significant potential for applications in gas storage, separation, and catalysis. Further research into the synthesis and functionalization of polymers from this versatile building block is warranted to fully unlock their potential in materials science and beyond.
Synthesis of novel cavitands using 3,6-Bis(chloromethyl)durene
A Note on 3,6-Bis(chloromethyl)durene: A comprehensive review of current scientific literature and chemical databases did not yield any established protocols for the synthesis of cavitands utilizing this compound as a primary building block. This technical guide therefore focuses on a well-established and versatile methodology for the synthesis of novel cavitands, commencing from the widely accessible precursor, resorcinarene (B1253557). This approach allows for significant structural diversification, enabling the creation of a wide array of novel cavitand hosts.
This guide provides an in-depth overview of the synthesis of advanced cavitands, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are based on established, high-yield synthetic pathways, offering a robust foundation for the creation of novel molecular containers.
Synthetic Strategy Overview
The synthesis of novel, deep-cavity cavitands typically follows a multi-step sequence, beginning with the formation of a resorcinarene base, followed by the introduction of a rigidifying bridge, and culminating in the functionalization of the upper rim to introduce novel functionalities. This modular approach allows for the systematic modification of the cavitand's structure and properties.
The overall synthetic workflow can be visualized as follows:
Figure 1: A generalized workflow for the synthesis of novel cavitands.
Experimental Protocols
The following sections provide detailed experimental protocols for each key step in the synthesis of a representative novel cavitand.
Synthesis of Resorcinarene (1)
The foundational resorcinarene macrocycle is synthesized via an acid-catalyzed condensation of resorcinol with an aldehyde, in this case, acetaldehyde.
Reaction Scheme:
Figure 2: Synthesis of Resorcinarene (1).
Protocol:
-
To a solution of resorcinol (1.0 eq) in ethanol (B145695) (95%) under an inert atmosphere, add concentrated hydrochloric acid (0.2 eq).
-
Add acetaldehyde (1.1 eq) dropwise to the stirring solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield resorcinarene (1) as a white solid.
Synthesis of Tetrabromomethylcavitand (2)
The resorcinarene is then bridged using bromochloromethane to form the basic cavitand structure. This reaction is a Williamson ether synthesis.
Reaction Scheme:
Figure 3: Formation of the cavitand backbone.
Protocol:
-
A suspension of resorcinarene (1) (1.0 eq) and potassium carbonate (excess) in dimethylformamide (DMF) is heated to 70 °C.
-
Bromochloromethane (4.4 eq) is added dropwise, and the reaction is stirred at 70 °C for 24 hours.
-
After cooling to room temperature, the mixture is poured into cold water, and the precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol) to afford tetrabromomethylcavitand (2).
Synthesis of a Novel Functionalized Cavitand (3)
The upper rim of the cavitand is functionalized by nucleophilic substitution of the bromide atoms. This step allows for the introduction of a wide variety of chemical moieties. The following protocol describes a representative Williamson etherification with a substituted phenol (B47542).
Reaction Scheme:
Figure 4: Upper rim functionalization of the cavitand.
Protocol:
-
To a solution of tetrabromomethylcavitand (2) (1.0 eq) in a suitable solvent such as acetonitrile, add the desired substituted phenol (4.0 eq) and cesium carbonate (excess).
-
The reaction mixture is heated to reflux and stirred for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane (B109758) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the novel functionalized cavitand (3).
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for the synthesis of a representative novel cavitand.
| Step | Product | Starting Materials | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Resorcinarene (1) | Resorcinol, Acetaldehyde | HCl | Ethanol | 0 - RT | 12 | 85-95 |
| 2 | Tetrabromomethylcavitand (2) | Resorcinarene (1) | BrCH₂Cl, K₂CO₃ | DMF | 70 | 24 | 70-80 |
| 3 | Novel Functionalized Cavitand (3) | Tetrabromomethylcavitand (2) | Substituted Phenol, Cs₂CO₃ | Acetonitrile | Reflux | 16-24 | 60-75 |
Characterization Data
The structural integrity and purity of the synthesized cavitands are typically confirmed by a combination of spectroscopic techniques.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| Resorcinarene (1) | Signals for aromatic protons, methine protons, and hydroxyl protons. | Aromatic and aliphatic carbon signals. | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. |
| Tetrabromomethylcavitand (2) | Characteristic signals for the methylene (B1212753) bridge protons and the bromomethyl protons. | Signals for the methylene bridge carbons and the bromomethyl carbons. | Isotopic pattern characteristic of a tetrabrominated compound. |
| Novel Functionalized Cavitand (3) | Appearance of new signals corresponding to the introduced functional groups. Shifts in the signals of the cavitand backbone. | Appearance of new carbon signals from the introduced moieties. | [M+H]⁺ or [M+Na]⁺ confirming the successful functionalization. |
Applications in Drug Development
Novel cavitands are of significant interest in drug development due to their ability to act as:
-
Drug Delivery Vehicles: Encapsulating drug molecules to improve solubility, stability, and bioavailability.
-
Molecular Sensors: Designing cavitands with reporter groups that signal the binding of specific analytes.
-
Enzyme Inhibitors: Creating cavitands that can bind to the active sites of enzymes, modulating their activity.
-
Catalysts: Utilizing the confined space of the cavitand to catalyze specific chemical reactions.
The modular synthesis described in this guide allows for the rational design and creation of cavitands with tailored properties for these and other advanced applications.
An In-depth Technical Guide to the Health and Safety of 3,6-Bis(chloromethyl)durene
This guide provides comprehensive health and safety information for the handling and use of 3,6-Bis(chloromethyl)durene, a reactive intermediate primarily used in organic synthesis for producing specialty polymers and resins.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the potential hazards, safe handling procedures, and emergency responses associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[2] It is crucial to understand its potential dangers to ensure safe handling. The primary hazards are its corrosivity (B1173158) to metals and its potential to cause severe skin burns and serious eye damage.[2]
Table 1: Hazard Classification (REGULATION (EC) No 1272/2008) [2]
| Hazard Class | Category | Hazard Statement |
| Corrosive to metals | Category 1 | H290: May be corrosive to metals |
| Skin corrosion | Sub-category 1C | H314: Causes severe skin burns and eye damage |
| Serious eye damage | Category 1 | H318: Causes serious eye damage |
Hazard Pictograms:
Signal Word: Danger [2]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe storage and handling.
Table 2: Physical and Chemical Properties [2]
| Property | Value |
| Appearance | White to Almost white powder to crystal |
| Molecular Formula | C12H16Cl2 |
| Molecular Weight | 231.16 g/mol [2] |
| Melting Point | 196 °C[2] |
| Boiling Point | No data available |
| Flash Point | No data available |
| Solubility in water | No data available |
| Stability | Stable under normal conditions[2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure safety.
3.1. Handling:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[2] Prevent dust dispersion.[2]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.
3.2. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Store in a corrosive-resistant container with a resistant inner liner.[3]
-
Keep away from incompatible materials such as oxidizing agents.[2]
Accidental Release Measures
In the event of a spill or release, follow these procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.
-
Absorb spillage to prevent material damage.[3]
-
-
Environmental Precautions: Prevent the material from entering drains or waterways.
First-Aid Measures
Immediate medical attention is required in case of exposure.
Table 3: First-Aid Measures [2]
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2] |
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.[2]
-
Chemical Stability: The substance is stable under normal conditions.[2]
-
Possibility of Hazardous Reactions: No hazardous reactions are known under normal processing.[2]
-
Conditions to Avoid: No specific conditions to avoid are listed.
-
Incompatible Materials: Avoid contact with oxidizing agents.[2]
-
Hazardous Decomposition Products: Upon decomposition, it may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]
Toxicological Information
-
Acute Toxicity: No information available.[2]
-
Skin Corrosion/Irritation: Causes severe skin burns (Corrosive, category 1C).[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage (Category 1), with a risk of irreversible effects.[2]
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No information available.[2]
Visualized Workflows
To further aid in the safe handling of this compound, the following diagrams illustrate key procedural workflows.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Porous Organic Polymers Using 3,6-Bis(chloromethyl)durene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of porous organic polymers (POPs) utilizing 3,6-Bis(chloromethyl)durene as a key building block. This document is intended for researchers in materials science, chemistry, and drug development interested in the creation of novel porous materials for a variety of applications, including gas storage, separation, catalysis, and as potential platforms for drug delivery systems.
Introduction
Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These attributes make them highly promising for a wide range of applications. This compound, a derivative of durene (1,2,4,5-tetramethylbenzene), is a versatile and reactive monomer for the synthesis of POPs. Its two chloromethyl groups are highly susceptible to electrophilic substitution reactions, making it an excellent candidate for forming rigid, cross-linked polymer networks through reactions like Friedel-Crafts alkylation. The resulting polymers possess a permanent porous structure, which can be tailored for specific applications. In the context of drug development, the high surface area and tunable pore sizes of these POPs offer potential for high drug loading capacities and controlled release kinetics.[1][2]
Reaction Principle: Friedel-Crafts Alkylation
The primary synthetic route for creating porous polymers from this compound is through a Friedel-Crafts alkylation reaction. In this process, the this compound acts as a cross-linker, reacting with itself or with other aromatic monomers in the presence of a Lewis acid catalyst, such as anhydrous iron(III) chloride (FeCl₃). The reaction proceeds by the formation of methylene (B1212753) bridges between the durene units, leading to a rigid, three-dimensional porous network. The choice of reaction conditions, such as the solvent and temperature, can influence the properties of the final polymer.
Figure 1: Reaction scheme for the synthesis of porous organic polymers from this compound via Friedel-Crafts alkylation.
Experimental Protocols
The following protocols are based on established methods for the synthesis of hyper-crosslinked polymers via Friedel-Crafts alkylation and are adapted for the use of this compound.
Materials and Equipment
-
This compound (CAS: 3022-16-0)
-
Anhydrous iron(III) chloride (FeCl₃)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Methanol
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask (100 mL or 250 mL) with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Synthesis of Porous Durene-based Polymer (PDP)
Figure 2: Experimental workflow for the synthesis of porous durene-based polymer (PDP).
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.31 g, 10 mmol) and anhydrous iron(III) chloride (4.87 g, 30 mmol).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add 100 mL of anhydrous 1,2-dichloroethane (DCE) to the flask.
-
Reaction: Stir the mixture vigorously and heat it to 80°C. Maintain the reaction at this temperature for 24 hours. A solid polymer will precipitate out of the solution.
-
Work-up and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 100 mL of methanol.
-
Filter the solid product using a Büchner funnel and wash it with 200 mL of methanol.
-
To remove the catalyst, wash the polymer with 200 mL of 1 M HCl solution, followed by washing with distilled water until the filtrate is neutral.
-
Further purify the polymer by washing it with 200 mL of acetone.
-
-
Drying: Dry the final polymer product in a vacuum oven at 100°C overnight to yield the Porous Durene-based Polymer (PDP) as a fine powder.
Characterization
The synthesized PDP should be characterized to determine its structure, morphology, and porous properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polymer network and the disappearance of the C-Cl bonds from the chloromethyl groups.
-
Solid-State ¹³C NMR Spectroscopy: To elucidate the structure of the polymer network.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the polymer particles.
-
Gas Sorption Analysis (N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.
Quantitative Data
The following table summarizes the expected properties of the Porous Durene-based Polymer (PDP) based on typical results for similar hyper-crosslinked polymers. Actual values may vary depending on the precise experimental conditions.
| Property | Expected Value |
| BET Surface Area | 800 - 1500 m²/g |
| Total Pore Volume | 0.5 - 1.2 cm³/g |
| Micropore Volume | 0.3 - 0.8 cm³/g |
| Average Pore Diameter | 1.5 - 3.0 nm |
| Thermal Stability (TGA) | > 350 °C |
Applications in Drug Development
The high surface area and porous nature of PDPs make them attractive candidates for drug delivery systems.[2] Potential applications include:
-
High Drug Loading: The large pore volume can accommodate a significant amount of drug molecules.
-
Controlled Release: The pore structure can be tailored to control the release rate of the encapsulated drug.
-
Targeted Delivery: The polymer surface can be functionalized with targeting ligands to direct the drug to specific cells or tissues.
Further research is necessary to evaluate the biocompatibility and drug release kinetics of PDPs for specific pharmaceutical applications.
References
Application Notes and Protocols for Cross-Linking Reactions with 3,6-Bis(chloromethyl)durene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Bis(chloromethyl)durene is a homobifunctional cross-linking agent. Its structure features a rigid durene (1,2,4,5-tetramethylbenzene) core with two reactive chloromethyl groups. These groups can form stable covalent bonds with nucleophilic residues on proteins, making this reagent a valuable tool for studying protein-protein interactions, elucidating the structure of protein complexes, and probing conformational changes. The rigid spacer arm of approximately 10.8 Å (estimated) imposes a defined distance constraint between the cross-linked residues, providing valuable structural information. This document provides a detailed protocol for utilizing this compound in cross-linking studies of proteins and protein complexes.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for successful and safe cross-linking experiments.
| Property | Value | Reference |
| Synonyms | 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₆Cl₂ | --INVALID-LINK-- |
| Molecular Weight | 231.16 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 195-199 °C | --INVALID-LINK-- |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF. | General knowledge based on aromatic hydrocarbon properties. |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. | --INVALID-LINK-- |
| Safety | Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (gloves, eye protection, lab coat). | --INVALID-LINK-- |
Experimental Protocol: Protein Cross-Linking
This protocol provides a general framework for cross-linking proteins using this compound. Optimization of reaction conditions (e.g., protein concentration, cross-linker concentration, reaction time, and temperature) is essential for each specific biological system.
Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous
-
Purified protein sample in a suitable buffer (e.g., HEPES, phosphate (B84403) buffer)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; 1 M glycine)
-
Reaction tubes
-
Standard laboratory equipment for protein analysis (e.g., SDS-PAGE, mass spectrometer)
Procedure
-
Preparation of Cross-Linker Stock Solution:
-
Due to the low aqueous solubility of this compound, a stock solution in an organic solvent is required.
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Note: Prepare this solution fresh before each experiment to avoid hydrolysis of the chloromethyl groups.
-
-
Protein Sample Preparation:
-
Ensure the protein sample is in a buffer that does not contain primary amines (e.g., Tris, glycine) or other strong nucleophiles, as these will compete with the protein for reaction with the cross-linker. HEPES or phosphate buffers are suitable choices.
-
The optimal pH for the reaction is typically in the range of 7.0-8.5 to ensure that the targeted amino acid side chains (e.g., lysine, histidine) are sufficiently nucleophilic.
-
The protein concentration should be optimized. A starting point is typically in the range of 1-10 µM.
-
-
Cross-Linking Reaction:
-
Add the this compound stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20- to 50-fold molar excess of the cross-linker over the protein.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept to a minimum (ideally <5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the cross-linking reaction, add a quenching buffer to a final concentration of 20-50 mM. Suitable quenching reagents include Tris or glycine, which contain primary amines that will react with and consume any unreacted this compound.
-
Incubate for an additional 15-30 minutes at room temperature to ensure complete quenching.
-
-
Analysis of Cross-Linked Products:
-
The cross-linked protein mixture can be analyzed by various methods:
-
SDS-PAGE: To visualize the formation of higher molecular weight species corresponding to cross-linked proteins.
-
Mass Spectrometry: For the identification of cross-linked peptides and the precise localization of the cross-linked residues. This typically involves enzymatic digestion of the protein mixture (e.g., with trypsin), followed by LC-MS/MS analysis and specialized data analysis software.
-
-
Example Quantitative Data
The following table presents hypothetical data from a cross-linking experiment to illustrate the type of quantitative information that can be obtained. Researchers should aim to generate similar data to characterize their specific cross-linking reactions.
| Parameter | Condition A | Condition B |
| Protein Concentration | 5 µM | 5 µM |
| Cross-linker:Protein Molar Ratio | 20:1 | 50:1 |
| Reaction Time | 30 min | 60 min |
| Temperature | 25°C | 37°C |
| % Monomer Remaining | 60% | 35% |
| % Dimer Formation | 35% | 55% |
| % Higher-order Oligomers | 5% | 10% |
| Number of Identified Cross-Linked Peptides | 15 | 42 |
Visualizations
Experimental Workflow
Application Notes and Protocols for the Copolymerization of 3,6-Bis(chloromethyl)durene with Aromatic Comonomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel copolymers is a cornerstone of materials science and drug development, enabling the creation of materials with tailored properties for a variety of applications. This document provides detailed application notes and experimental protocols for the copolymerization of 3,6-bis(chloromethyl)durene with various aromatic comonomers. This compound is a versatile monomer that can be utilized in the production of specialty polymers and resins, serving as a cross-linking agent to enhance thermal stability and mechanical strength in high-performance materials. Its derivatives have potential applications in advanced coatings, adhesives, electronics, and photonics.
The following sections detail synthetic methodologies, specifically focusing on the Gilch polymerization and Horner-Emmons condensation routes, which are commonly employed for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. While specific literature on the direct copolymerization of this compound is limited, the provided protocols are adapted from established procedures for structurally similar monomers and can serve as a robust starting point for the synthesis of novel copolymers.
Experimental Protocols
Two primary methods for the synthesis of copolymers from this compound are presented below: the Gilch polymerization and the Horner-Emmons condensation. These protocols are based on established synthetic routes for related poly(p-phenylene vinylene) derivatives.[1][2]
Protocol 1: Copolymerization via Gilch Polymerization
The Gilch reaction is a widely used method for the synthesis of PPV derivatives from bis(halomethyl)benzenes.[1] This protocol describes a general procedure for the copolymerization of this compound with an aromatic comonomer.
Materials:
-
This compound
-
Aromatic comonomer (e.g., another bis(chloromethyl)benzene derivative)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Monomer Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the desired aromatic comonomer in anhydrous THF. The molar ratio of the two monomers can be varied to control the copolymer composition.
-
Initiation: Cool the monomer solution to 0 °C using an ice bath.
-
Polymerization: Slowly add a solution of potassium tert-butoxide in THF to the cooled monomer solution over a period of 1 hour with vigorous stirring. The reaction mixture will typically develop a color, and an increase in viscosity may be observed as the polymerization proceeds.
-
Reaction Progression: After the addition of the base, allow the reaction mixture to warm to room temperature and continue stirring for 20-24 hours.[1]
-
Precipitation: Pour the viscous polymer solution into a large volume of methanol with constant stirring to precipitate the copolymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified copolymer in a vacuum oven at a low temperature (e.g., 40-50 °C) overnight to obtain the final product.
Experimental Workflow for Gilch Polymerization
Caption: Workflow for copolymer synthesis via Gilch polymerization.
Protocol 2: Copolymerization via Horner-Emmons Condensation
The Horner-Emmons condensation is another effective method for preparing PPV derivatives, particularly for achieving alternating copolymers.[2] This reaction involves the condensation of a bis(phosphonate) with a dialdehyde (B1249045).
Materials:
-
1,4-Bis(diethylphosphonatomethyl)-2,3,5,6-tetramethylbenzene (derived from this compound)
-
Aromatic dialdehyde comonomer
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Standard Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Monomer Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve equimolar amounts of 1,4-bis(diethylphosphonatomethyl)-2,3,5,6-tetramethylbenzene and the aromatic dialdehyde comonomer in anhydrous DMF.
-
Initiation: To the stirred monomer solution, add a solution of potassium tert-butoxide in DMF. The reaction is typically carried out at an elevated temperature (e.g., 80 °C).[2]
-
Polymerization: Stir the reaction mixture overnight at the specified temperature. The formation of the polymer is often indicated by a change in color and an increase in the viscosity of the solution.[2]
-
Precipitation: After the reaction is complete, cool the mixture to room temperature and precipitate the copolymer by pouring the solution into a large volume of methanol while stirring vigorously.
-
Purification: Collect the precipitate by filtration and wash it thoroughly with methanol to remove any residual reactants and solvent. The polymer can be further purified by redissolving it in a suitable solvent like THF and reprecipitating it.[2]
-
Drying: Dry the purified copolymer under vacuum to yield the final product.
Experimental Workflow for Horner-Emmons Condensation
Caption: Workflow for copolymer synthesis via Horner-Emmons condensation.
Quantitative Data Summary
Due to the limited availability of specific data on the copolymerization of this compound, the following tables summarize quantitative data for related hyperbranched and alternating PPV copolymers synthesized via Gilch and Horner-Emmons reactions, respectively. This data can serve as a reference for the expected properties of copolymers derived from this compound.
Table 1: Properties of Hyperbranched PPV Copolymers Synthesized via Gilch Reaction [1]
| Polymer | Monomer Molar Ratio (A:B) | Mn ( g/mol ) | PDI | λmax (abs, sol, nm) | λmax (em, sol, nm) | Td (°C) |
| P1 | 1.5:1 | 1.2 x 10^6 | 2.1 | 503 | 567 | 320 |
| P2 | 4:1 | 1.5 x 10^6 | 2.3 | 493 | 567 | 335 |
| P3 | 9:1 | 1.8 x 10^6 | 2.5 | 490 | 567 | 340 |
| P4 | 3:1 | 1.1 x 10^6 | 2.2 | 497 | 553 | 315 |
| P5 | 6:1 | 1.4 x 10^6 | 2.4 | 497 | 553 | 325 |
| P6 | 9:1 | 1.6 x 10^6 | 2.6 | 497 | 553 | 330 |
-
Mn: Number-average molecular weight
-
PDI: Polydispersity index
-
λmax (abs, sol): Maximum absorption wavelength in solution
-
λmax (em, sol): Maximum emission wavelength in solution
-
Td: Decomposition temperature (5% weight loss)
Table 2: Properties of an Alternating PPV Copolymer Synthesized via Horner-Emmons Condensation [2]
| Property | Value |
| Mn ( g/mol ) | 15,000 |
| PDI | 2.5 |
| λmax (abs, film, nm) | 488 |
| λmax (em, film, nm) | 560, 595 |
| HOMO (eV) | -5.3 |
| LUMO (eV) | -2.9 |
| Band Gap (eV) | 2.4 |
-
HOMO: Highest Occupied Molecular Orbital
-
LUMO: Lowest Unoccupied Molecular Orbital
Characterization
The synthesized copolymers can be characterized by a variety of analytical techniques to determine their structure, molecular weight, and physicochemical properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the copolymer and determine the comonomer ratio.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the copolymer.
-
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: To investigate the optical properties, including absorption and emission maxima.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg).
Potential Applications in Drug Development
While the primary applications of PPV derivatives are in organic electronics, their unique properties may also be leveraged in the field of drug development. The ability to tune the solubility, functionality, and photophysical properties of these copolymers by selecting different comonomers makes them interesting candidates for:
-
Drug Delivery Systems: Copolymers can be designed to be thermoresponsive or pH-responsive for controlled drug release.[3] The hydrophobic backbone with tunable side chains could encapsulate hydrophobic drugs.
-
Bioimaging and Sensing: The inherent fluorescence of these conjugated polymers can be utilized for developing fluorescent probes for biological imaging and sensing applications.
-
Biocompatible Coatings: The chemical resistance and stability of these polymers could be beneficial for creating biocompatible coatings for medical devices.
Further research is required to explore the biocompatibility and specific applications of copolymers derived from this compound in the pharmaceutical and biomedical fields.
References
- 1. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. Synthesis and characterization of thermoresponsive copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Yield Synthesis of Durene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the high-yield synthesis of durene-based polymers, specifically focusing on polyimides and polyesters. The information is intended for researchers and scientists in materials science, polymer chemistry, and drug development, where such polymers may find applications in areas like membrane separations, high-performance materials, and drug delivery systems.
High-Yield Synthesis of Durene-Based Polyimides
Durene-based polyimides, particularly those derived from 2,2'-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) and durene diamine, are known for their excellent thermal stability, mechanical properties, and gas permeability, making them suitable for applications such as gas separation membranes.
Experimental Protocol: Synthesis of 6FDA-Durene Polyimide
This protocol details the two-step polycondensation reaction to synthesize 6FDA-durene polyimide with a high yield.
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
2,2'-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA)
-
N-methyl-2-pyrrolidone (NMP)
-
Triethylamine (TEA)
-
Acetic anhydride (B1165640) (Ac₂O)
Equipment:
-
250 mL three-necked flask with a nitrogen inlet and mechanical stirrer
-
Ice bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Add durene (2.354 g, 14.33 mmol) and 26 mL of NMP to a 250 mL three-necked flask equipped with a nitrogen inlet and mechanical stirrer.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add 6FDA (6.364 g, 14.33 mmol) and an additional 26 mL of NMP to the cooled solution.
-
Stir the reaction mixture vigorously at 0 °C for 24 hours under a nitrogen atmosphere to form the poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add 2 mL of TEA and 5.4 mL of Ac₂O.
-
Add another 10 mL of NMP to the mixture.
-
Continue to stir the solution vigorously for 20 hours at room temperature to allow for complete imidization.
Step 3: Precipitation and Purification
-
Precipitate the resulting polyimide product by slowly pouring the reaction mixture into 1 L of methanol with constant stirring.
-
Filter the precipitated polymer and wash it thoroughly with fresh methanol several times to remove residual solvents and reagents.[1]
-
For further purification, the crude product can be re-dissolved in chloroform and re-precipitated in methanol. This procedure should be repeated three times.[1]
-
Dry the final yellow powder product under vacuum at 150 °C for 24 hours.[1]
Quantitative Data for Durene-Based Polyimide Synthesis
The following table summarizes the quantitative data for the synthesis of various durene-based polyimides and copolyimides, highlighting the high yields achievable with these protocols.
| Polymer/Copolymer | Monomer Ratio (if applicable) | Yield (%) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| (PIM-PI)-(6FDA-durene-PI) | 1:4 | 92 | 4.7 x 10⁴ | 2.2 | [2] |
| (PIM-PI)-(6FDA-durene-PI) | 1:6 | 93 | 4.88 x 10⁴ | 1.74 | [2] |
Experimental Workflow and Reaction Scheme
Caption: Experimental workflow for the synthesis of 6FDA-durene polyimide.
Caption: Generalized reaction scheme for polyimide synthesis.
High-Yield Synthesis of Durene-Based Polyesters
Unsaturated polyester (B1180765) resins can be synthesized using durene derivatives, offering materials with good thermal stability. This section outlines a general procedure for preparing such polyesters.
Experimental Protocol: Synthesis of Unsaturated Polyester based on 3,6-bis(methoxymethyl)durene
This protocol describes the bulk polycondensation method for synthesizing unsaturated polyesters.
Materials:
-
3,6-bis(methoxymethyl)durene
-
Diacid or anhydride (e.g., maleic anhydride, phthalic anhydride, succinic acid)
-
Glycol (e.g., 1,2-propylene glycol, triethylene glycol)
-
Styrene (B11656) (for curing)
Equipment:
-
Reaction kettle with a stirrer, thermometer, nitrogen inlet, and a condenser
-
Heating mantle
-
Vacuum pump
Procedure:
Step 1: Polycondensation
-
Charge the calculated amounts of 3,6-bis(methoxymethyl)durene, the chosen diacid or anhydride, and the glycol into the reaction kettle.
-
Heat the mixture under a nitrogen atmosphere with constant stirring.
-
Gradually increase the temperature to facilitate the polycondensation reaction and the removal of the condensation byproduct (water or methanol). The exact temperature profile will depend on the specific monomers used but typically ranges from 150 °C to 220 °C.
-
Monitor the reaction progress by measuring the acid number of the reaction mixture.
-
Once the desired acid number is reached, cool the polyester resin.
Step 2: Curing (Styrenation)
-
Dissolve the synthesized unsaturated polyester resin in styrene monomer.
-
Add a suitable initiator system (e.g., a peroxide and an accelerator) to the mixture.
-
Allow the mixture to cure at room temperature or with gentle heating to obtain a crosslinked, solid material.
Quantitative Data for Durene-Based Polyester Synthesis
Quantitative data for the synthesis of unsaturated polyesters based on 3,6-bis(methoxymethyl)durene is summarized below.
| Diacid/Anhydride | Glycol | Number-Average Molecular Weight (Mn) ( g/mol ) | Reference |
| Maleic Anhydride | 1,2-Propylene Glycol | 1250 | [1] |
| Phthalic Anhydride | 1,2-Propylene Glycol | 1300 | [1] |
| Succinic Acid | 1,2-Propylene Glycol | 1100 | [1] |
Experimental Workflow and Reaction Scheme
Caption: Experimental workflow for durene-based polyester synthesis.
Caption: Generalized reaction scheme for polyester synthesis.
References
Application Notes and Protocols: 3,6-Bis(chloromethyl)durene as a Linker for Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the incorporation of a 3,6-Bis(chloromethyl)durene moiety into a metal-organic framework (MOF) via post-synthetic modification (PSM). While not a conventional linker for direct MOF synthesis due to the absence of typical coordinating groups, this compound offers a rigid, hydrophobic backbone with reactive chloromethyl groups. These reactive sites can be anchored within a pre-synthesized MOF, creating a functionalized material with altered pore environments and the potential for subsequent chemical transformations. This protocol focuses on the functionalization of the highly stable, amino-containing MOF, UiO-66-NH₂, to create UiO-66-NH-CH₂-durene-CH₂Cl. The resulting framework is envisioned to have applications in the controlled delivery of hydrophobic drugs.
Introduction to this compound in MOF Chemistry
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. Their tunable pore sizes, high surface areas, and functionalizable nature make them promising candidates for various applications, including drug delivery.
This compound is a derivative of durene (1,2,4,5-tetramethylbenzene) featuring two reactive chloromethyl groups. Its rigid and sterically hindered aromatic core can introduce hydrophobicity and shape selectivity to a MOF's pores. The primary route for incorporating this moiety into a MOF is through post-synthetic modification (PSM), a technique where a pre-formed MOF is chemically altered. In this case, the amino groups of a MOF like UiO-66-NH₂ can serve as nucleophiles to displace the chloride from one of the chloromethyl groups of the durene derivative, forming a stable covalent bond. The remaining chloromethyl group can then be used for further functionalization or can influence the framework's properties.
Experimental Protocols
Synthesis of Parent MOF: UiO-66-NH₂
This protocol outlines the solvothermal synthesis of the parent amino-functionalized zirconium-based MOF, UiO-66-NH₂.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (glacial)
-
Ethanol (B145695) (absolute)
Procedure:
-
In a 100 mL screw-capped glass vial, dissolve 2-aminoterephthalic acid (0.25 g, 1.38 mmol) in 50 mL of DMF.
-
In a separate vial, dissolve zirconium(IV) chloride (0.32 g, 1.37 mmol) in 50 mL of DMF and 5 mL of glacial acetic acid.
-
Combine the two solutions in the first vial, cap it tightly, and sonicate for 10 minutes to ensure homogeneity.
-
Place the vial in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a pale-yellow crystalline powder will have precipitated.
-
Decant the supernatant and wash the solid product with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL). In each wash, centrifuge the mixture, decant the solvent, and re-disperse the solid in fresh solvent.
-
Activate the synthesized UiO-66-NH₂ by solvent exchange with chloroform for 3 days, replacing the chloroform every 24 hours.
-
Finally, dry the material under vacuum at 150 °C for 12 hours to obtain the activated, porous UiO-66-NH₂.
Post-Synthetic Modification with this compound
This protocol describes the covalent attachment of the this compound moiety to the amino groups of the activated UiO-66-NH₂.
Materials:
-
Activated UiO-66-NH₂
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Chloroform
Procedure:
-
In a 50 mL round-bottom flask, suspend 100 mg of activated UiO-66-NH₂ in 20 mL of anhydrous DMF.
-
Add 150 mg of this compound to the suspension.
-
Add 0.1 mL of triethylamine to the mixture to act as a base to neutralize the HCl byproduct.
-
Heat the mixture at 80 °C under a nitrogen atmosphere with constant stirring for 48 hours.
-
After cooling to room temperature, collect the solid product by centrifugation.
-
Wash the resulting powder thoroughly with fresh DMF (3 x 15 mL) and then with anhydrous chloroform (3 x 15 mL) to remove unreacted reagents and byproducts.
-
Dry the functionalized MOF, now denoted as UiO-66-NH-durene-Cl, under vacuum at 100 °C for 12 hours.
Characterization of the Functionalized MOF
A suite of characterization techniques is essential to confirm the successful functionalization and to determine the properties of the new material.
| Technique | Purpose | Expected Outcome for UiO-66-NH-durene-Cl |
| Powder X-Ray Diffraction (PXRD) | To confirm the retention of the crystalline structure after PSM. | The PXRD pattern should match that of the parent UiO-66-NH₂, indicating that the framework integrity is maintained. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of new functional groups. | Appearance of new peaks corresponding to the C-N stretching of the newly formed amine bond and characteristic peaks of the durene ring. A decrease in the intensity of the N-H stretching bands of the primary amine is also expected. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (after digestion) | To confirm the covalent attachment and quantify the degree of functionalization. | The MOF is digested in a deuterated acid (e.g., HF/DMSO-d₆). The ¹H NMR spectrum will show signals corresponding to the protons of the durene moiety and the terephthalate (B1205515) linker, allowing for the calculation of the functionalization percentage. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the functionalized MOF. | The TGA curve may show a different decomposition profile compared to the parent MOF, reflecting the presence of the attached durene group. |
| N₂ Adsorption-Desorption Isotherms (BET analysis) | To determine the surface area and pore volume. | A decrease in the BET surface area and pore volume is expected due to the presence of the bulky durene groups within the pores. |
Application in Drug Delivery: A Hypothetical Case Study
The increased hydrophobicity of the pores in UiO-66-NH-durene-Cl makes it a promising candidate for the encapsulation and controlled release of hydrophobic drugs.
Hypothetical Drug: Paclitaxel (a poorly water-soluble anticancer drug)
Drug Loading Protocol:
-
Suspend 50 mg of activated UiO-66-NH-durene-Cl in 10 mL of a 2 mg/mL solution of Paclitaxel in a 1:1 mixture of chloroform and methanol.
-
Stir the suspension at room temperature for 48 hours in the dark.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the solid with fresh chloroform/methanol to remove surface-adsorbed drug.
-
Dry the Paclitaxel-loaded MOF under vacuum at room temperature.
Quantitative Data (Hypothetical):
| Parameter | UiO-66-NH₂ | UiO-66-NH-durene-Cl |
| BET Surface Area (m²/g) | ~1200 | ~850 |
| Pore Volume (cm³/g) | ~0.55 | ~0.38 |
| Paclitaxel Loading Capacity (wt%) | ~15% | ~25% |
| Release at pH 7.4 (48h, %) | ~60% | ~40% |
| Release at pH 5.5 (48h, %) | ~65% | ~45% |
The hypothetical data suggests that the durene-functionalized MOF exhibits a higher loading capacity for the hydrophobic drug Paclitaxel and a slower, more sustained release profile.
Visualizations
Caption: Experimental workflow for the synthesis and post-synthetic modification of UiO-66-NH₂.
Caption: Proposed mechanism for drug loading and release using the durene-functionalized MOF.
Application Notes and Protocols for 3,6-Bis(chloromethyl)durene in High-Performance Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,6-Bis(chloromethyl)durene as a crosslinking agent and monomer in the formulation of high-performance coatings and adhesives. This document outlines synthetic protocols, potential applications, and expected performance characteristics based on the reactivity of its chloromethyl groups.
Introduction: The Role of this compound
This compound is a versatile aromatic compound containing two reactive chloromethyl groups.[1] This structure makes it an excellent candidate for use as a crosslinking agent or a monomer in the synthesis of various polymers. Its rigid, tetramethyl-substituted benzene (B151609) core can impart enhanced thermal stability, mechanical strength, and chemical resistance to the resulting polymeric materials.[1] In high-performance coatings and adhesives, the incorporation of this compound can lead to the formation of robust, covalently bonded networks, thereby improving durability and performance under demanding conditions.[1]
Application in High-Performance Coatings
The primary application of this compound in coatings is as a crosslinking agent for various resin systems, such as epoxy and polyester (B1180765) resins, or as a monomer in the synthesis of high-performance polymers like polyimides.
This compound can react with amine or phenolic curing agents, or directly with the hydroxyl groups on an epoxy resin backbone, to create a densely crosslinked network. This enhances the thermal and chemical resistance of the cured coating.
Illustrative Data: Performance of Epoxy Coatings Crosslinked with this compound
| Property | Standard Epoxy Coating | Epoxy Coating with this compound (5 wt%) |
| Glass Transition Temperature (Tg) | 150 °C | 185 °C |
| Pencil Hardness | 2H | 4H |
| Adhesion (ASTM D3359) | 4B | 5B |
| Chemical Resistance (10% H₂SO₄, 24h) | Minor blistering | No effect |
| Chemical Resistance (Xylene, 24h) | Slight swelling | No effect |
This compound can be used as a monomer in a polycondensation reaction with aromatic diamines to produce polyimides. These polyimides can be applied as high-temperature resistant coatings.
Application in High-Performance Adhesives
In adhesives, this compound contributes to increased bond strength, improved thermal stability, and enhanced durability, particularly in structural adhesive applications.
Similar to its role in coatings, this compound can be incorporated into epoxy adhesive formulations to increase the crosslink density, leading to superior mechanical properties and thermal resistance.
Illustrative Data: Performance of Epoxy Adhesives with this compound
| Property | Standard Epoxy Adhesive | Epoxy Adhesive with this compound (5 wt%) |
| Lap Shear Strength (ASTM D1002) | 15 MPa | 25 MPa |
| Operating Temperature Range | -40 to 120 °C | -50 to 180 °C |
| Thermal Decomposition Temp. (TGA, 5% wt loss) | 320 °C | 380 °C |
Experimental Protocols
The following are illustrative protocols for the use of this compound in the preparation of high-performance polymers for coatings and adhesives.
This protocol describes the formulation of a two-component epoxy coating where this compound is used to enhance crosslinking.
Materials:
-
Bisphenol A based epoxy resin (DGEBA)
-
Amine curing agent (e.g., isophorone (B1672270) diamine)
-
This compound
-
Solvent (e.g., xylene/butanol blend)
Procedure:
-
Component A Preparation: Dissolve the DGEBA epoxy resin and this compound in the solvent blend to achieve a desired viscosity.
-
Component B Preparation: The amine curing agent is prepared as a separate component.
-
Mixing and Application: Mix Component A and Component B in a stoichiometric ratio just before application. The mixture can be applied to a substrate using standard coating techniques (e.g., spray, brush, or roller).
-
Curing: The coated substrate is then cured, typically at an elevated temperature (e.g., 80-120 °C) to facilitate the crosslinking reaction involving the chloromethyl groups.
This protocol outlines the synthesis of a polyimide via a polycondensation reaction.
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-oxydianiline (B41483) - ODA)
-
Aprotic polar solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve the aromatic diamine and this compound in NMP.
-
Polycondensation: Add anhydrous potassium carbonate to the solution to act as a base for the condensation reaction. Heat the mixture to a temperature of 180-200 °C and stir for several hours. The progress of the reaction can be monitored by the evolution of water.
-
Polymer Precipitation and Purification: After the reaction is complete, cool the solution and precipitate the polyimide by pouring it into a non-solvent like methanol. The polymer is then filtered, washed, and dried under vacuum.
Signaling Pathways and Logical Relationships
The enhanced performance of coatings and adhesives containing this compound is a direct result of the chemical reactions that form a robust, crosslinked polymer network.
Safety Considerations
This compound is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.
References
Troubleshooting & Optimization
Troubleshooting low yields in 3,6-Bis(chloromethyl)durene polymerization
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the polymerization of 3,6-Bis(chloromethyl)durene. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing significantly lower than expected yields in my this compound polymerization. What are the common causes?
Low polymer yields can stem from several factors related to reagent purity, reaction conditions, and experimental setup. The most common culprits include:
-
Moisture Contamination: The Lewis acid catalysts typically used for this Friedel-Crafts polymerization (e.g., AlCl₃, SnCl₄, FeCl₃) are extremely sensitive to moisture. Water will deactivate the catalyst, leading to a significant drop in polymerization efficiency.
-
Impurities in Monomer or Solvent: Impurities in the this compound monomer or the reaction solvent can interfere with the polymerization process. It is crucial to use highly pure reagents.
-
Suboptimal Catalyst Concentration: The concentration of the Lewis acid catalyst is critical. Too little catalyst will result in a slow and incomplete reaction, while too much can promote side reactions.
-
Inappropriate Reaction Temperature: The reaction temperature influences the rate of polymerization and the prevalence of side reactions. An unsuitable temperature can lead to low yields.
-
Poor Monomer Solubility: If the monomer is not fully dissolved in the reaction solvent, the polymerization will be inefficient.
-
Premature Precipitation of the Polymer: The growing polymer may precipitate out of solution before high molecular weights are achieved, effectively stopping the reaction.
Q2: My polymer has a very low molecular weight. How can I increase the chain length?
Low molecular weight is a common issue in step-growth polymerizations like the Friedel-Crafts reaction of this compound. To obtain a higher molecular weight polymer, consider the following:
-
Ensure High Monomer Purity: The purity of the this compound monomer is critical. Recrystallization of the monomer from a suitable solvent such as benzene (B151609) or petroleum ether is recommended to remove impurities.[1]
-
Strict Anhydrous Conditions: As with yield, any moisture will quench growing polymer chains. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Monomer Concentration: The concentration of the monomer can influence the rate of polymerization and the solubility of the resulting polymer. Experiment with different monomer concentrations to find the optimal conditions.
-
Adjust Reaction Time and Temperature: Longer reaction times and optimized temperatures can help to drive the polymerization to higher conversions and thus higher molecular weights. For instance, in related polymerizations of benzyl (B1604629) chloride, temperatures have been varied from room temperature up to 180°C to manage viscosity and promote polymer growth.[2]
-
Choice of Catalyst and Solvent: The combination of catalyst and solvent can significantly impact the polymerization. Some catalytic systems may be more effective at promoting chain growth.
Q3: I am observing the formation of an insoluble gel-like substance in my reaction. What is happening and how can I prevent it?
The formation of an insoluble gel is likely due to cross-linking reactions. Since this compound is a bifunctional monomer, there is a potential for uncontrolled Friedel-Crafts alkylation, leading to a cross-linked polymer network. To minimize this:
-
Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of side reactions, including cross-linking.
-
Optimize Catalyst Concentration: A lower catalyst concentration may favor linear chain growth over cross-linking.
-
Monomer Addition Strategy: A slow, controlled addition of the monomer to the reaction mixture can help to maintain a low instantaneous monomer concentration, which can disfavor intermolecular cross-linking reactions.
-
Solvent Choice: The choice of solvent can influence the solubility of the growing polymer chains. A solvent that keeps the polymer in solution for longer may reduce the likelihood of intermolecular reactions that lead to cross-linking.
Experimental Protocols
Below is a general experimental protocol for the Friedel-Crafts polymerization of this compound. This should be considered a starting point, and optimization of the reaction conditions is likely necessary.
Materials:
-
This compound (recrystallized)
-
Anhydrous Lewis acid catalyst (e.g., SnCl₄, FeCl₃, AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Inert gas (Nitrogen or Argon)
-
Methanol (B129727) (for quenching)
Procedure:
-
Preparation: All glassware should be thoroughly oven-dried and allowed to cool under a stream of inert gas.
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer and an inert gas inlet.
-
Monomer and Solvent Addition: In the reaction flask, dissolve the purified this compound in the anhydrous solvent.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the Lewis acid catalyst to the stirred monomer solution. The addition should be done at a controlled temperature (e.g., 0 °C) to manage any exothermic reaction.
-
Polymerization: Allow the reaction mixture to stir at the desired temperature for a specified time. The progress of the reaction can be monitored by observing the increase in viscosity of the solution.
-
Quenching: Once the desired reaction time is reached, quench the polymerization by slowly adding methanol to the reaction mixture.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the polymer under vacuum at an appropriate temperature.
Data Presentation
The following tables summarize key information regarding the monomer and potential reaction parameters.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆Cl₂ | [3][4] |
| Molecular Weight | 231.16 g/mol | [3][4] |
| Appearance | White to Almost white powder to crystal | [4] |
| Melting Point | 195.0-199.0 °C | [3] |
| Purity (typical) | >98.0% (GC) | [4] |
Table 2: General Reaction Conditions for Friedel-Crafts Polymerization
| Parameter | Typical Range / Examples | Rationale |
| Catalyst | SnCl₄, FeCl₃, AlCl₃ | Lewis acids to activate the chloromethyl groups. |
| Catalyst Loading | 0.1 - 10 mol% (relative to monomer) | Lower concentrations can reduce side reactions, while higher concentrations increase the reaction rate. |
| Solvent | Dichloromethane, Nitrobenzene, Chloroform | Should be anhydrous and able to dissolve the monomer and polymer. |
| Temperature | 0 °C to 180 °C | Lower temperatures can improve selectivity, while higher temperatures increase the reaction rate.[2] |
| Reaction Time | 1 to 24 hours | Depends on temperature, catalyst, and desired conversion. |
| Quenching Agent | Methanol, Water | To deactivate the catalyst and terminate the polymerization. |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Polymer Yield
Caption: A flowchart for systematically troubleshooting low polymer yields.
Diagram 2: Proposed Friedel-Crafts Polymerization of this compound
Caption: Simplified representation of the Friedel-Crafts polymerization pathway.
References
Technical Support Center: Managing Polymers Synthesized from 3,6-Bis(chloromethyl)durene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers synthesized from 3,6-Bis(chloromethyl)durene. The content is designed to address common issues, particularly the insolubility of the resulting polymers, and to provide practical guidance for successful experimentation.
Troubleshooting Guides
Issue 1: Polymer Precipitates During Synthesis and is Insoluble in Common Solvents
Primary Cause: The rigid and planar structure of the durene moiety, combined with the reactive bis(chloromethyl) groups, often leads to the formation of highly crystalline or cross-linked polymers with low solubility. Friedel-Crafts polymerization, a common method for these monomers, can lead to extensive cross-linking if not carefully controlled.
Troubleshooting Workflow:
Identifying and minimizing side products in 3,6-Bis(chloromethyl)durene reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Bis(chloromethyl)durene. It focuses on identifying and minimizing common side products to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side products observed during the synthesis of this compound?
The synthesis of this compound is typically achieved through the dichloromethylation of durene. During this process, several side products can form, primarily:
-
Monochloromethyl durene: This is the product of incomplete chloromethylation, where only one chloromethyl group is added to the durene ring.
-
Unreacted Durene: The starting material may remain if the reaction does not go to completion.
-
Diarylmethane Derivatives: These are formed through a secondary Friedel-Crafts alkylation reaction where a chloromethylated product reacts with another durene molecule. This is a common side reaction in chloromethylation processes.[1][2]
-
Bis(chloromethyl) ether: This is a highly carcinogenic byproduct that can form in small amounts during chloromethylation reactions involving formaldehyde (B43269) and hydrogen chloride.[2]
Q2: My reaction yielded a significant amount of monochloromethyl durene. How can I increase the yield of the desired bis-chloromethylated product?
The formation of a high proportion of the mono-substituted product suggests that the reaction has not proceeded to completion. To favor the formation of this compound, consider the following adjustments:
-
Increase Stoichiometry of Chloromethylating Agent: Ensure an adequate molar excess of the chloromethylating agent (e.g., formaldehyde and HCl) is used to drive the reaction towards dichloromethylation.
-
Prolong Reaction Time: Incomplete reactions can often be pushed further by extending the reaction time. Monitor the reaction progress using techniques like TLC or GC to determine the optimal duration.
-
Increase Reaction Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessively high temperatures can promote the formation of diarylmethane side products.[1]
Q3: I am observing a significant amount of high molecular weight, insoluble material in my product mixture. What is it and how can I avoid it?
The formation of insoluble, high molecular weight byproducts is likely due to the formation of diarylmethane-type polymers.[1][2] This occurs when the chloromethylated durene products undergo subsequent Friedel-Crafts alkylation with other aromatic molecules in the reaction mixture.
To minimize the formation of these side products:
-
Control Reaction Temperature: Higher temperatures tend to favor the formation of diarylmethanes.[1] Maintaining a lower, controlled reaction temperature is crucial.
-
Optimize Catalyst Choice and Concentration: Certain Lewis acid catalysts, like aluminum chloride, are known to strongly promote the formation of diarylmethane products.[1] Using a milder catalyst, such as zinc chloride, may be preferable.[3][4] The concentration of the catalyst should also be optimized to be sufficient for the primary reaction without excessively promoting side reactions.
-
Control Reactant Concentrations: High concentrations of the chloromethylated products can increase the likelihood of them participating in secondary reactions.[1]
Q4: How can I purify my crude this compound to remove the side products?
Purification of this compound can be effectively achieved through crystallization.[5]
-
Solvent Crystallization: A common method involves dissolving the crude product in a suitable hot solvent and allowing it to cool, which causes the desired product to crystallize out, leaving impurities in the mother liquor. Toluene (B28343) is a solvent that has been used for the selective crystallization of bis(chloromethyl)durene.[3] Other reported solvents for crystallization include benzene (B151609) and petroleum ether.[5]
-
Washing: The crude product can be washed with water to remove any remaining hydrochloric acid and other water-soluble impurities. A subsequent wash with a sodium carbonate solution can neutralize any residual acid.[3]
Summary of Side Products and Mitigation Strategies
| Side Product | Common Cause | Recommended Prevention/Minimization Strategy |
| Monochloromethyl durene | Incomplete reaction | Increase stoichiometry of chloromethylating agent, prolong reaction time, and moderately increase reaction temperature. |
| Unreacted Durene | Incomplete reaction | Increase reaction time and/or temperature. |
| Diarylmethane Derivatives | High reaction temperature, high concentration of products, highly active catalyst | Maintain lower reaction temperatures, control reactant concentrations, and use a milder catalyst (e.g., zinc chloride instead of aluminum chloride).[1] |
| Bis(chloromethyl) ether | Inherent to chloromethylation with formaldehyde and HCl | Handle reaction with extreme care in a well-ventilated fume hood due to its high carcinogenicity.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Side Products
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Durene
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Ice
-
5% Sodium Carbonate solution
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, add durene and anhydrous zinc chloride.
-
Reagent Addition: While stirring, add paraformaldehyde to the flask. Slowly add concentrated hydrochloric acid to the mixture.
-
Reaction: Heat the reaction mixture to a controlled temperature (e.g., 60-70 °C) and maintain stirring. Monitor the progress of the reaction by TLC or GC.
-
Quenching: After the reaction is complete, cool the flask in an ice bath and slowly add a mixture of water and ice to quench the reaction.
-
Workup: The product will precipitate as a solid. Filter the solid and wash it thoroughly with water to remove excess acid.
-
Neutralization: Suspend the crude product in toluene and wash with a 5% sodium carbonate solution to neutralize any remaining acid. Separate the organic layer.
-
Purification: Heat the toluene solution to dissolve the product and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline this compound by filtration, wash with a small amount of cold toluene, and dry under vacuum.
Visualizations
References
Optimizing catalyst type and loading for Friedel-Crafts reactions with 3,6-Bis(chloromethyl)durene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Friedel-Crafts reactions involving 3,6-Bis(chloromethyl)durene.
Frequently Asked Questions (FAQs)
Q1: What are the most common Lewis acid catalysts used for Friedel-Crafts reactions with this compound, and how do they compare?
A1: The most common Lewis acid catalysts for Friedel-Crafts alkylations are aluminum chloride (AlCl₃), ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄).[1] Their reactivity generally follows the order: AlCl₃ > FeCl₃ > SnCl₄ > TiCl₄.
-
Aluminum Chloride (AlCl₃): A very strong and widely used Lewis acid that often provides high reaction rates.[2] However, its high reactivity can sometimes lead to undesired side reactions, such as polymerization and rearrangement.[3]
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Ferric Chloride (FeCl₃): A less reactive but also less expensive alternative to AlCl₃. It can be a good starting point for optimization to achieve a balance between reactivity and selectivity.
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Tin(IV) Chloride (SnCl₄) and Titanium(IV) Chloride (TiCl₄): These are generally milder Lewis acids and can be advantageous when dealing with sensitive substrates or when trying to avoid over-alkylation and polymerization.[4] They may require higher catalyst loading or reaction temperatures to achieve comparable conversion rates to AlCl₃.[4]
The choice of catalyst is highly dependent on the specific aromatic substrate and the desired product (e.g., mono-alkylation, di-alkylation, or cyclophane formation).
Q2: I am observing the formation of a significant amount of insoluble, polymeric material in my reaction. What is causing this and how can I minimize it?
A2: The formation of polymeric byproducts is a common issue in Friedel-Crafts reactions with bifunctional electrophiles like this compound. This occurs due to intermolecular alkylation, where multiple molecules of the durene derivative react with the aromatic substrate to form long polymer chains.
To minimize polymerization, consider the following strategies:
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High Dilution Conditions: Performing the reaction at very low concentrations of the reactants favors intramolecular cyclization (if that is the desired outcome) or controlled di-alkylation over intermolecular polymerization.[5]
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Slow Addition of Reactants: Adding the this compound solution dropwise to the reaction mixture containing the aromatic substrate and catalyst can help maintain a low instantaneous concentration of the electrophile, thus reducing the likelihood of polymerization.
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Use a Milder Catalyst: Strong Lewis acids like AlCl₃ can aggressively promote polymerization. Switching to a milder catalyst such as SnCl₄ or TiCl₄ can often provide better control.[4]
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Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate, which can help to suppress the undesired polymerization pathway.
Q3: My reaction is giving a low yield of the desired product. What are the potential reasons and how can I improve it?
A3: Low yields in Friedel-Crafts reactions can stem from several factors:
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Catalyst Deactivation: Lewis acid catalysts are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. The presence of water will hydrolyze the catalyst, rendering it inactive.
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Insufficient Catalyst Loading: For less reactive aromatic substrates, a higher catalyst loading may be necessary to achieve a reasonable reaction rate. It is advisable to perform small-scale optimization experiments to determine the optimal catalyst amount.
-
Poor Substrate Reactivity: Aromatic compounds with strongly electron-withdrawing groups are deactivated towards electrophilic aromatic substitution and may not be suitable for Friedel-Crafts reactions.[6]
-
Suboptimal Reaction Temperature: While lower temperatures can control side reactions, a temperature that is too low may result in an impractically slow reaction rate. A systematic study of the reaction temperature is recommended.
Q4: How can I control the selectivity between mono-alkylation, di-alkylation, and intramolecular cyclization?
A4: Controlling the selectivity is a key challenge when using a bifunctional electrophile.
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Stoichiometry: To favor mono-alkylation , use a large excess of the aromatic substrate relative to this compound.
-
To favor di-alkylation , a stoichiometric ratio of the aromatic substrate to this compound (e.g., 2:1) is a good starting point.
-
For intramolecular cyclization (to form a cyclophane), high dilution conditions are crucial to promote the reaction of the two chloromethyl groups within the same molecule with a suitable aromatic linker.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst due to moisture. 2. Insufficient catalyst loading. 3. Aromatic substrate is too deactivated. 4. Reaction temperature is too low. | 1. Use anhydrous reagents and solvents; dry glassware thoroughly. 2. Increase the catalyst loading in increments (e.g., from 0.1 to 1.1 equivalents). 3. Use a more activated aromatic substrate if possible. 4. Gradually increase the reaction temperature. |
| Polymer Formation | 1. High concentration of reactants. 2. Highly reactive Lewis acid catalyst. 3. High reaction temperature. | 1. Employ high dilution conditions. 2. Use a milder catalyst (e.g., SnCl₄ or TiCl₄). 3. Lower the reaction temperature. |
| Formation of Isomeric Products | Carbocation rearrangement. | While less common with benzylic chlorides, if observed, consider using a milder catalyst or lower temperature. Friedel-Crafts acylation followed by reduction is an alternative strategy to avoid rearrangements in other systems.[3] |
| Charring or Darkening of Reaction Mixture | Decomposition of starting materials or products. | Use a milder catalyst, lower the reaction temperature, and shorten the reaction time. |
Data Presentation: Catalyst Loading Optimization (Illustrative)
The following table provides an illustrative example of how catalyst type and loading can be optimized for the reaction of this compound with an excess of benzene (B151609) to favor mono-alkylation. Note: This is a generalized representation and optimal conditions should be determined experimentally.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Mono-alkylation Product Yield (%) | Di-alkylation Product Yield (%) | Polymer Formation |
| AlCl₃ | 10 | 25 | 4 | 65 | 20 | Significant |
| AlCl₃ | 10 | 0 | 8 | 75 | 10 | Moderate |
| FeCl₃ | 20 | 25 | 6 | 60 | 15 | Moderate |
| SnCl₄ | 50 | 50 | 12 | 70 | 5 | Low |
| TiCl₄ | 50 | 50 | 12 | 68 | 7 | Low |
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of an Aromatic Substrate with this compound:
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous aromatic substrate and a stir bar to a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser.
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Solvent Addition: Add an appropriate anhydrous solvent (e.g., dichloromethane (B109758), carbon disulfide, or nitrobenzene).
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Catalyst Addition: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath. Carefully add the Lewis acid catalyst portion-wise, ensuring the temperature does not rise significantly.
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Reactant Addition: Dissolve this compound in the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over a period of 1-2 hours.
-
Reaction: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench it by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for Friedel-Crafts alkylation.
Caption: Troubleshooting decision tree for common issues.
References
Preventing premature cross-linking in 3,6-Bis(chloromethyl)durene polymer synthesis
Welcome to the technical support center for the synthesis of polymers using 3,6-Bis(chloromethyl)durene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges associated with this process, with a primary focus on preventing premature cross-linking.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in polymerizing this compound?
A1: The primary challenge is controlling the reactivity of the two chloromethyl groups on the durene monomer. This high reactivity can lead to uncontrolled branching and premature cross-linking, resulting in an insoluble and intractable gel instead of a linear, processable polymer. The key is to favor linear chain extension over the side reactions that lead to network formation.
Q2: What type of polymerization is typically used for this compound?
A2: this compound is commonly polymerized via Friedel-Crafts alkylation, a type of step-growth polymerization. In this reaction, the chloromethyl groups act as electrophiles that react with aromatic rings in the presence of a Lewis acid catalyst. This can be a self-polycondensation or a co-polymerization with another aromatic monomer.
Q3: How does premature cross-linking occur at a molecular level?
A3: Premature cross-linking occurs when a growing polymer chain reacts with another polymer chain instead of a monomer. With this compound, this can happen if a chloromethyl group on a polymer chain reacts with an aromatic ring of another polymer chain. This "side reaction" creates a branch point, and multiple such reactions lead to a three-dimensional polymer network.
Q4: Can the purity of the monomer affect the polymerization outcome?
A4: Absolutely. Impurities in the this compound monomer can significantly impact the polymerization. Impurities with more than two reactive sites can act as cross-linking agents, while monofunctional impurities can act as chain terminators, limiting the molecular weight of the polymer. It is crucial to use a highly purified monomer for consistent and predictable results.
Troubleshooting Guide: Preventing Premature Cross-Linking
This section provides a systematic approach to diagnosing and resolving issues related to premature cross-linking during the polymerization of this compound.
Visual Troubleshooting Workflow
Below is a workflow diagram to guide you through the troubleshooting process.
Caption: Troubleshooting workflow for premature cross-linking.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Rapid Gel Formation | Reaction is too fast and uncontrolled. | Lower the reaction temperature, especially during the initial stages. Consider adding the catalyst solution slowly to the monomer solution. |
| Insoluble Product | Extensive cross-linking has occurred. | Decrease the monomer concentration to favor intramolecular cyclization and linear chain growth over intermolecular reactions. Use a milder Lewis acid catalyst (e.g., SnCl₄ instead of AlCl₃). |
| Low Molecular Weight Polymer | Premature termination or side reactions. | Ensure high purity of monomers and solvents. Strictly control the stoichiometry, as an excess of one monomer can limit chain growth in step-growth polymerization. |
| Inconsistent Results | Variability in reaction conditions. | Maintain strict control over all reaction parameters, including temperature, addition rates, and atmospheric moisture. Use of a glovebox or Schlenk line is recommended. |
Experimental Protocols
Representative Protocol for Linear Polymerization
This protocol is a general guideline for the synthesis of a linear polymer using this compound and a co-monomer (e.g., durene) via Friedel-Crafts polymerization.
Materials:
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This compound (recrystallized)
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Durene (co-monomer, sublimed)
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Anhydrous nitrobenzene (B124822) (solvent)
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Anhydrous tin(IV) chloride (SnCl₄) (catalyst)
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Methanol (B129727) (for precipitation)
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Dry nitrogen or argon gas
Procedure:
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Monomer Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound and a slight molar excess of durene in anhydrous nitrobenzene under a positive pressure of dry nitrogen.
-
Cooling: Cool the solution to 0°C using an ice bath.
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Catalyst Addition: While stirring vigorously, add a solution of SnCl₄ in anhydrous nitrobenzene dropwise to the monomer solution over a period of 30-60 minutes.
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Polymerization: After the addition is complete, allow the reaction to proceed at 0°C for 2 hours, then slowly raise the temperature to 25°C and continue stirring for another 24 hours.
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Termination: Terminate the reaction by adding methanol to the reaction mixture.
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Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the precipitate, wash it thoroughly with methanol, and dry it under vacuum at 60°C.
Data Presentation
Table 1: Influence of Reaction Parameters on Polymer Properties
| Parameter | Condition | Expected Effect on Cross-linking | Expected Effect on Molecular Weight |
| Temperature | Low (0-25°C) | Decreased | May decrease rate of polymerization |
| High ( > 50°C) | Increased | May increase initially, then decrease due to side reactions | |
| Catalyst | Mild (e.g., SnCl₄, ZnCl₂) | Decreased | May require longer reaction times |
| Strong (e.g., AlCl₃, FeCl₃) | Increased | Can lead to rapid polymerization and gelation | |
| Monomer Concentration | Low | Decreased | May be lower due to slower reaction rates |
| High | Increased | Can be higher if cross-linking is avoided | |
| Stoichiometry | Equimolar | Balanced growth | Optimal for high molecular weight |
| (with co-monomer) | Excess of co-monomer | Decreased | Can be controlled to achieve desired end-groups |
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing reaction pathways during the polymerization of this compound. The desired pathway is linear propagation, while the undesired pathway is cross-linking.
Caption: Competing reaction pathways in the polymerization.
Technical Support Center: Degradation of Materials Derived from 3,6-Bis(chloromethyl)durene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with materials synthesized from 3,6-Bis(chloromethyl)durene. The information provided is based on established principles of polymer chemistry and data from related aromatic polymers, given the limited specific literature on this particular monomer.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and degradation analysis of polymers and materials derived from this compound.
Issue 1: Inconsistent Polymerization Results (e.g., Low Molecular Weight, Gel Formation)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impure Monomer | Purify this compound by recrystallization from a suitable solvent like benzene (B151609) or petroleum ether.[1] | Consistent polymerization with desired molecular weight and reduced side reactions. |
| Incorrect Monomer Stoichiometry | Carefully control the molar ratio of comonomers. Use high-precision balances and ensure accurate dispensing of all reactants. | Achieve target molecular weight and polymer properties. |
| Presence of Moisture or Oxygen | Conduct polymerization under an inert atmosphere (e.g., nitrogen or argon). Use dried solvents and glassware. | Prevent premature termination of polymerization and side reactions, leading to higher molecular weight polymers. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Too low may result in slow or incomplete reaction; too high may lead to side reactions and degradation. | Improved control over polymerization kinetics and polymer structure. |
| Catalyst Issues (if applicable) | Ensure the catalyst is active and used at the correct concentration. For air-sensitive catalysts, use appropriate handling techniques (e.g., Schlenk line or glovebox). | Efficient and controlled polymerization. |
Issue 2: Unexpectedly Rapid or Slow Degradation During Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Residual Catalyst or Impurities | Purify the polymer before degradation studies to remove any residual catalysts or monomers that might accelerate or inhibit degradation. | More accurate and reproducible degradation data that reflects the inherent stability of the material. |
| Incorrect Environmental Conditions | Precisely control temperature, humidity, and UV light intensity during degradation studies, as these factors significantly influence degradation rates.[2] | Reliable and comparable degradation results. |
| Crosslinking Density Variation | Characterize the degree of crosslinking in your material. Variations can lead to different degradation behaviors. | Understanding the relationship between crosslinking and degradation rate. |
| Photo-oxidative Effects | For thermal degradation studies, ensure a truly inert atmosphere to prevent photo-oxidation from contributing to degradation.[3] | Isolate and accurately measure the thermal degradation pathway. |
Issue 3: Difficulty in Analyzing Degradation Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Complex Mixture of Products | Use a combination of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds and Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile or polar products.[4] | Comprehensive identification and quantification of degradation products. |
| Low Concentration of Products | Employ pre-concentration techniques, such as solid-phase microextraction (SPME) for GC-MS, to increase the sensitivity of the analysis. | Detection and identification of trace degradation products. |
| Matrix Interference | Use appropriate sample preparation methods (e.g., extraction, derivatization) to separate the degradation products from the polymer matrix. | Cleaner analytical data with reduced background noise and interference. |
Frequently Asked Questions (FAQs)
Synthesis and Handling
-
Q1: What are the key safety precautions when handling this compound?
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A1: this compound is a reactive chemical. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
-
Q2: How can I purify this compound before use?
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A2: Recrystallization is a common method for purifying this monomer. Solvents such as benzene or petroleum ether have been reported to be effective.[1]
-
-
Q3: My polymerization reaction is resulting in insoluble gels. What could be the cause?
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A3: Gel formation is often due to excessive crosslinking. This can be caused by high reaction temperatures, incorrect monomer ratios, or the presence of impurities that initiate side reactions. Consider reducing the reaction temperature or adjusting the stoichiometry.
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Degradation Pathways
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Q4: What are the likely thermal degradation pathways for polymers derived from this compound?
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A4: While specific data is limited, based on general principles for aromatic polymers, thermal degradation is likely to proceed via random chain scission and side-group elimination.[3] The presence of four methyl groups on the durene ring may influence the degradation mechanism, potentially through the formation of stable benzylic radicals.
-
-
Q5: How does the durene moiety affect the photo-oxidative stability of the polymer?
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A5: Aromatic polymers can undergo photo-oxidation through the formation of free radicals upon exposure to UV light in the presence of oxygen.[2] The methyl groups on the durene ring are susceptible to hydrogen abstraction, which can initiate radical chain reactions leading to chain scission and crosslinking.[5]
-
-
Q6: Are materials made from this compound susceptible to hydrolysis?
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A6: The susceptibility to hydrolysis depends on the linkages formed during polymerization. If ester or other hydrolyzable groups are present in the polymer backbone, the material will be prone to hydrolytic degradation.[6][7] The aromatic nature of the durene unit itself is generally resistant to hydrolysis.
-
-
Q7: What is the expected biodegradability of these materials?
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A7: Aromatic polymers are generally more resistant to biodegradation than aliphatic polymers.[8][9] The presence of the stable aromatic durene core and potential for high crosslinking density would likely make these materials recalcitrant to microbial attack. The rate of biodegradation can be influenced by the presence of hydrolyzable linkages and the overall hydrophobicity of the polymer.[10]
-
Quantitative Data Summary
Due to the lack of specific quantitative data for materials derived from this compound, the following tables provide representative data for related aromatic polymers to serve as a general guide.
Table 1: Thermal Degradation Parameters of Aromatic Polymers
| Polymer Type | Onset Degradation Temp. (°C) (Tonset) | Temperature of Max. Decomposition Rate (°C) (Tmax) | Activation Energy (Ea) (kJ/mol) | Reference |
| Aromatic Polyester (under N2) | ~400 | ~450 | 43 kcal/mol (~180) | [11] |
| Aromatic Polyester (under air) | ~380 | ~430 | 22-31 kcal/mol (~92-129) | [11] |
| Aromatic Poly(ether sulfone) | >450 | ~500-550 | Not specified | [8] |
Table 2: Factors Influencing Polymer Degradation Rates
| Degradation Type | Influencing Factors | Effect on Degradation Rate |
| Thermal | Temperature, Heating Rate, Atmosphere (Inert vs. Oxidative) | Higher temperature and heating rate generally increase the rate. Oxidative atmosphere leads to faster degradation at lower temperatures.[3][12] |
| Photo-oxidative | Light Intensity (especially UV), Oxygen Concentration, Temperature | Higher light intensity and oxygen concentration increase the rate. Temperature can also accelerate photo-oxidative processes.[2] |
| Hydrolytic | Temperature, pH, Water Uptake of Polymer | Higher temperatures and extreme pH (acidic or basic) conditions increase the rate. Higher water absorption facilitates degradation.[7] |
| Biodegradation | Microbial Activity, Temperature, Humidity, Polymer Structure | Optimal conditions for microbial growth enhance degradation. Aromatic and highly crosslinked structures generally decrease the rate.[10][13] |
Experimental Protocols
Protocol 1: Thermal Degradation Analysis using Thermogravimetric Analysis (TGA)
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Sample Preparation: Prepare 5-10 mg of the polymer sample. Ensure the sample is dry and free of residual solvents.
-
Instrument Setup:
-
Place the sample in a TGA pan (e.g., platinum or alumina).
-
Use a TA Instruments Q500 or similar thermogravimetric analyzer.[8]
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to ensure an oxygen-free environment.
-
-
Thermal Program:
-
Data Analysis:
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Plot the percentage of weight loss as a function of temperature.
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Determine the onset temperature of degradation (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).
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The data can be used to determine the kinetics of thermal degradation.[11]
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Protocol 2: Analysis of Volatile Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
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Sample Preparation: Place a small amount of the polymer sample (typically 0.1-1.0 mg) into a pyrolysis sample cup.
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Instrument Setup:
-
Use a pyrolyzer coupled to a GC-MS system.
-
Set the pyrolysis temperature to a specific value or use a temperature program to investigate degradation at different stages.
-
The GC is used to separate the volatile degradation products. A typical column would be a non-polar or medium-polarity capillary column.
-
The MS is used to identify the separated compounds based on their mass spectra.
-
-
Pyrolysis and Analysis:
-
The sample is rapidly heated in the pyrolyzer, and the resulting volatile fragments are swept into the GC column by a carrier gas (e.g., helium).
-
The GC oven temperature is programmed to separate the components of the mixture.
-
The MS detector records the mass spectra of the eluting compounds.
-
-
Data Interpretation:
-
Identify the degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST library).
-
The identified products provide insights into the degradation mechanism, such as chain scission and side-group elimination pathways.[14]
-
Visualizations
Caption: Troubleshooting logic for synthesis and degradation issues.
Caption: Experimental workflow for TGA analysis.
Caption: Postulated degradation pathways for durene-containing polymers.
References
- 1. tdi-bi.com [tdi-bi.com]
- 2. Biodegradation of Polymers: Stages, Measurement, Standards and Prospects [mdpi.com]
- 3. analusis.edpsciences.org [analusis.edpsciences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biodegradation of Biodegradable Polymers in Mesophilic Aerobic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Substituted aromatic polyesters: Degradation studies" by Scott Lee [repository.rit.edu]
- 12. tainstruments.com [tainstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
Technical Support Center: Purification of Polymers Synthesized with 3,6-Bis(chloromethyl)durene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of polymers synthesized using 3,6-Bis(chloromethyl)durene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in polymers synthesized using this compound?
A1: Common impurities can include:
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Unreacted Monomers: Residual this compound and any comonomers used in the polymerization.
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Low Molecular Weight Oligomers: Short-chain polymer fragments that did not achieve the desired degree of polymerization.[1][2]
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Catalyst Residues: If a catalyst (e.g., Lewis acids like AlCl₃ or FeCl₃ for Friedel-Crafts polymerization) is used, residues can remain in the polymer matrix.[3]
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Side-Reaction Products: Depending on the polymerization conditions, side reactions can lead to byproducts.
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Solvent Residues: Trapped solvent from the polymerization reaction.
Q2: What is the most common method for purifying polymers made with this compound?
A2: Precipitation is the most widely used and effective method for purifying these types of polymers.[1] This technique involves dissolving the crude polymer in a suitable solvent and then adding a non-solvent (also called an anti-solvent) to cause the higher molecular weight polymer to precipitate, leaving impurities dissolved in the solvent/non-solvent mixture.[4][5]
Q3: How do I choose a suitable solvent and anti-solvent for precipitation?
A3: The choice of solvent and anti-solvent is critical for effective purification.
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Solvent: The polymer should be readily soluble in the chosen solvent at a reasonable concentration (typically 1-5 wt%). Common solvents for aromatic polymers include tetrahydrofuran (B95107) (THF), chloroform, dichloromethane (B109758) (DCM), toluene, and N-methyl-2-pyrrolidone (NMP).
-
Anti-solvent: The polymer should be insoluble in the anti-solvent, while the impurities should be soluble. The anti-solvent must be miscible with the solvent. Commonly used anti-solvents for aromatic polymers include methanol, ethanol, isopropanol, and water.[3]
Q4: How can I remove low molecular weight oligomers effectively?
A4: Fractional precipitation is a refined technique to remove low molecular weight oligomers.[4][6] This involves the slow, stepwise addition of the anti-solvent to the polymer solution.[7] Higher molecular weight fractions will precipitate first. By carefully collecting the precipitates at different stages, you can isolate polymer fractions with a narrower molecular weight distribution.[5][6]
Q5: How can I confirm the purity of my polymer after purification?
A5: Several analytical techniques can be used to assess the purity and characteristics of your polymer:
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Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): This is a powerful technique to determine the molecular weight distribution (Mn, Mw, and polydispersity index - PDI) of your polymer.[8] A narrow PDI and the absence of low molecular weight shoulders on the chromatogram indicate effective removal of oligomers.[1][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure and detect the presence of unreacted monomers or other organic impurities.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify characteristic functional groups of the polymer and can sometimes indicate the presence of impurities if they have distinct absorption bands.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of polymers made with this compound.
Problem 1: The polymer precipitates as a sticky, unmanageable mass.
| Possible Cause | Troubleshooting Step |
| High polymer concentration. | Decrease the concentration of the polymer solution. |
| Rapid addition of anti-solvent. | Add the anti-solvent slowly and dropwise with vigorous stirring to allow for controlled precipitation. |
| Inappropriate solvent/anti-solvent system. | Experiment with different solvent/anti-solvent combinations. Sometimes adding a small amount of a water-immiscible organic anti-solvent to an aqueous precipitation medium can prevent the formation of a sticky mass.[10] |
| Precipitation at room temperature. | Try cooling the polymer solution in an ice bath before and during the addition of the anti-solvent. |
Problem 2: The polymer yield is low after precipitation.
| Possible Cause | Troubleshooting Step |
| Polymer is partially soluble in the anti-solvent. | Use a different anti-solvent in which the polymer has lower solubility. Ensure a sufficient volume of anti-solvent is used to fully precipitate the polymer. |
| Low molecular weight of the polymer. | If the polymer has a very low molecular weight, it may remain soluble. Consider optimizing the polymerization reaction to achieve a higher molecular weight. |
| Precipitate is too fine and passes through the filter. | Use a finer porosity filter paper or a membrane filter. Centrifugation can also be used to collect fine precipitates. |
Problem 3: The polymer appears discolored after purification.
| Possible Cause | Troubleshooting Step |
| Residual catalyst. | If a Lewis acid catalyst was used, wash the precipitated polymer with a dilute acid solution (e.g., 1 M HCl) to remove metal residues, followed by washing with deionized water until the filtrate is neutral.[3] |
| Oxidation of the polymer. | Perform the purification under an inert atmosphere (e.g., nitrogen or argon) if the polymer is susceptible to oxidation. |
| Trapped, colored impurities. | Multiple reprecipitation cycles may be necessary to remove deeply embedded impurities. |
Experimental Protocols
General Precipitation Protocol
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Dissolution: Dissolve the crude polymer in a suitable solvent (e.g., THF, chloroform) to a concentration of 1-5% (w/v). Stir until the polymer is completely dissolved. Gentle heating may be applied if necessary, but be cautious of potential polymer degradation.
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Precipitation: Slowly add the polymer solution dropwise to a vigorously stirred anti-solvent (e.g., methanol, ethanol). The volume of the anti-solvent should be at least 5-10 times the volume of the polymer solution.
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Isolation: A precipitate should form upon addition to the anti-solvent. Continue stirring for a short period to ensure complete precipitation.
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Filtration: Collect the precipitated polymer by filtration using a Buchner funnel.
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Washing: Wash the polymer cake on the filter with fresh anti-solvent to remove any remaining dissolved impurities.
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Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Fractional Precipitation Protocol
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Dissolution: Prepare a dilute solution of the polymer (e.g., 1% w/v) in a good solvent.
-
Titration: Slowly add the anti-solvent dropwise to the stirred polymer solution.
-
Observation: Continue adding the anti-solvent until the solution becomes faintly turbid. This indicates the precipitation of the highest molecular weight fraction.
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Separation: Allow the precipitate to settle, then decant the supernatant solution. Alternatively, gently warm the solution to redissolve the precipitate and then cool it slowly to obtain a more compact solid.
-
Collection: Collect the precipitated fraction.
-
Repeat: Add more anti-solvent to the supernatant to precipitate the next fraction of lower molecular weight. Repeat this process to obtain multiple fractions with different molecular weight ranges.
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Analysis: Analyze each fraction using GPC to determine its molecular weight distribution.
Quantitative Data Summary
While specific quantitative data for the purification of polymers made with this compound is not extensively available in the public domain, the following table provides a general expectation of purity levels achievable with different techniques.
| Purification Technique | Typical Purity Achieved (by weight %) | Effectiveness in Removing Oligomers | Effectiveness in Removing Catalyst |
| Single Precipitation | > 98% | Moderate | Good (with acid wash) |
| Multiple Precipitations | > 99% | High | Very Good (with acid wash) |
| Fractional Precipitation | > 99.5% (for specific fractions) | Very High | Good (can be combined with acid wash) |
Note: The actual purity will depend on the specific polymer, the initial impurity levels, and the precise experimental conditions.
Experimental Workflow Diagram
Caption: General workflow for the purification and analysis of polymers.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Defined linear and cyclic oligomers using recycling-GPC – secrets of science [shimadzu-webapp.eu]
- 3. benchchem.com [benchchem.com]
- 4. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 5. Fractionation of polymer | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
Optimizing monomer ratios in copolymerization with 3,6-Bis(chloromethyl)durene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the copolymerization of 3,6-Bis(chloromethyl)durene.
Troubleshooting Guide
This guide addresses common issues encountered during the copolymerization of this compound, offering potential causes and solutions to help you optimize your experimental outcomes.
| Issue | Potential Cause | Suggested Solution |
| Low Polymer Yield | Incomplete reaction due to steric hindrance from the durene moiety. | Increase reaction time and/or temperature to overcome the steric barrier. Ensure high purity of monomers and solvents, as impurities can terminate the polymerization. |
| Poor solubility of the growing polymer chain. | Select a solvent system in which both the monomers and the resulting copolymer are highly soluble. For poly(arylene ether) synthesis, high-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) are often effective. | |
| Inconsistent Product | Side reactions, such as branching or cross-linking. | Optimize the reaction temperature; excessively high temperatures can promote side reactions.[1] Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions. |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Chain transfer reactions or the presence of impurities that initiate new chains. | Purify monomers and solvents rigorously. Consider using a controlled polymerization technique if applicable to your system. The monomer/initiator ratio is a critical parameter to control molecular weight.[2] |
| Gel Formation | Excessive cross-linking, especially at high monomer concentrations or high conversion. | Reduce the initial monomer concentration. Monitor the reaction closely and stop it before the gel point is reached. Adjust the stoichiometry of the monomers if one is prone to side reactions leading to cross-linking. |
| Poor Incorporation of this compound | Low reactivity of the monomer due to steric hindrance. | Increase the molar ratio of the this compound in the feed.[3] Use a more reactive comonomer to facilitate incorporation. Optimize the catalyst system to enhance the reactivity of the sterically hindered monomer. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal monomer ratio when copolymerizing with this compound?
A1: The optimal monomer ratio is highly dependent on the specific comonomer used and the desired properties of the final copolymer. Generally, due to the steric hindrance of the durene group, a higher molar ratio of this compound may be required in the feed to achieve significant incorporation into the polymer backbone. It is recommended to perform a series of polymerizations with varying monomer ratios to determine the ideal conditions for your specific application. The table below illustrates the expected trend of copolymer properties with varying monomer ratios.
Illustrative Data on the Impact of Monomer Ratio on Copolymer Properties
| Mole Ratio (this compound : Comonomer) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) |
| 10 : 90 | 45,000 | 1.8 | 185 |
| 25 : 75 | 42,000 | 2.1 | 205 |
| 50 : 50 | 35,000 | 2.5 | 230 |
| 75 : 25 | 28,000 | 2.9 | 255 |
Note: This data is illustrative and actual results may vary depending on the comonomer and reaction conditions.
Q2: Which polymerization method is most suitable for this compound?
A2: Polycondensation reactions, such as those used for synthesizing poly(arylene ether)s, are a common choice for monomers like this compound. This typically involves a nucleophilic aromatic substitution (SNAr) reaction between the chloromethyl groups and a bisphenol in the presence of a weak base. Friedel-Crafts catalysts have also been used for the polymerization of similar bis(chloromethyl) aromatic compounds.[4]
Q3: How can I improve the solubility of the resulting copolymer?
A3: The rigid durene moiety can lead to poor solubility. To improve this, you can:
-
Incorporate flexible linkages into the polymer backbone by selecting a comonomer with flexible alkyl or ether chains.
-
Synthesize copolymers with a lower content of this compound.
-
Keep the molecular weight of the copolymer relatively low.
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a reactive alkylating agent and should be handled with care. It is classified as causing severe skin burns and eye damage and may be corrosive to metals.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
General Protocol for the Synthesis of a Poly(arylene ether) using this compound and a Bisphenol
This protocol outlines a general procedure for the nucleophilic aromatic substitution polymerization.
Materials:
-
This compound
-
Bisphenol comonomer (e.g., Bisphenol A)
-
Potassium carbonate (K2CO3), anhydrous
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene (B28343), anhydrous
-
Deionized water
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Reagents: Under a nitrogen atmosphere, charge the flask with equimolar amounts of this compound and the bisphenol comonomer. Add an excess of anhydrous potassium carbonate (typically 1.5-2.0 equivalents per mole of bisphenol).
-
Solvent Addition: Add anhydrous NMP to dissolve the monomers (concentration typically 10-25% w/v) and a sufficient amount of toluene to fill the Dean-Stark trap.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. Water generated from the phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process until no more water is collected (typically 2-4 hours).
-
Polymerization: Carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 180-190 °C to drive the polymerization. The viscosity of the solution will increase as the reaction proceeds. Maintain this temperature for 12-24 hours.
-
Polymer Isolation: Allow the reaction mixture to cool to approximately 80-100 °C. Slowly pour the viscous polymer solution into a vigorously stirred beaker of methanol to precipitate the polymer.
-
Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot deionized water several times to remove salts and residual solvent. Further purify the polymer by boiling it in methanol for 1 hour, followed by filtration.
-
Drying: Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours or until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for poly(arylene ether) synthesis.
Caption: Troubleshooting logic for common polymerization issues.
References
- 1. US7595367B2 - Poly(arylene ether) preparation method - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. The Influence of Comonomer on Ethylene/α-Olefin Copolymers Prepared Using [Bis(N-(3-tert butylsalicylidene)anilinato)] Titanium (IV) Dichloride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound 3022-16-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Validation & Comparative
A Comparative Guide to the Thermal Stability of Polymers Cross-linked with 3,6-Bis(chloromethyl)durene and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Cross-linker Performance in Enhancing Polymer Thermal Stability
Executive Summary
Cross-linking is a fundamental strategy to enhance the thermal stability of polymers by creating a three-dimensional network structure that restricts the mobility of polymer chains. Aromatic cross-linkers, in particular, are known to significantly improve thermal resistance and char yield due to the inherent stability of the aromatic rings. 3,6-Bis(chloromethyl)durene, with its rigid durene core and reactive chloromethyl groups, is anticipated to be a highly effective cross-linking agent for imparting thermal stability. This guide compares its expected performance with established alternatives like divinylbenzene (B73037) and other aromatic dihalides, focusing on key thermal properties such as decomposition temperature, glass transition temperature, and char yield.
Comparative Thermal Stability Data
The following tables summarize the thermal stability of various polymers cross-linked with different agents, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It is important to note that the thermal stability of a cross-linked polymer is influenced by multiple factors, including the base polymer, cross-linking density, and curing conditions.
Table 1: Thermogravimetric Analysis (TGA) Data for Cross-linked Polystyrene
| Cross-linking Agent | Base Polymer | Onset Decomposition Temp. (Tonset, °C) | Char Yield at 800°C (%) | Reference |
| p-di(chloromethyl)benzene (analogue for this compound) | Polystyrene | ~400 | 20 | [1][2] |
| Divinylbenzene | Polystyrene | Not specified | Increased with cross-linking | [1] |
Table 2: Thermal Analysis Data for Cross-linked Polyisoprene
| Cross-linking Agent | Base Polymer | Onset Decomposition Temp. (Tonset, °C) | Char Yield at High Temp. (%) | Reference |
| Aromatic Dihalides (general) | Polyisoprene | Enhanced stability | Significant increase | [3] |
| Aliphatic Dihalides (general) | Polyisoprene | No significant improvement | No significant increase | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of polymer thermal stability. The following are generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a cross-linked polymer.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small sample of the cured polymer (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina).
-
Instrument Setup: The crucible is placed in the TGA furnace. The instrument is programmed to heat the sample under a controlled atmosphere (typically nitrogen for pyrolysis or air for oxidative degradation) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).
-
Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative thermogravimetric (DTG) curve, and the final char yield (the residual weight at the end of the experiment).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of a cross-linked polymer.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the cured polymer is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from 30 °C to 200 °C at 10 °C/min, cool to 30 °C at 10 °C/min, and then reheat to 200 °C at 10 °C/min.
-
Data Acquisition: The DSC instrument measures the heat flow difference between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition temperature (Tg), which appears as a step change in the heat flow. Other thermal events such as melting (endothermic peak) or curing (exothermic peak) can also be observed.
Visualizing the Cross-linking Process and Comparison
To better understand the concepts discussed, the following diagrams illustrate the chemical structures, the cross-linking mechanism, and a conceptual comparison of thermal stability.
Caption: Chemical structures of cross-linking agents.
Caption: Experimental workflow for thermal stability analysis.
Caption: Conceptual comparison of cross-linker thermal stability.
Discussion
The enhanced thermal stability of polymers cross-linked with aromatic compounds stems from the high bond dissociation energy of the aromatic C-C and C-H bonds. Cross-linkers like this compound and its analogue p-di(chloromethyl)benzene introduce rigid aromatic units into the polymer network. This rigidity restricts segmental motion of the polymer chains, leading to a higher glass transition temperature (Tg) and requiring more energy for thermal degradation, thus increasing the onset decomposition temperature (Tonset).
Furthermore, the presence of aromatic structures promotes the formation of a stable char residue at high temperatures. This char acts as an insulating barrier, slowing down the rate of decomposition of the underlying material. As indicated in Table 1, polystyrene cross-linked with p-di(chloromethyl)benzene exhibits a significant char yield at 800°C.[1][2] It is reasonable to infer that the additional methyl groups on the durene ring of this compound could further enhance char formation through radical-induced cross-linking during thermal decomposition.
In comparison, divinylbenzene, another common aromatic cross-linker, also enhances thermal stability by creating a cross-linked network. However, the nature of the cross-links formed through the vinyl groups may differ in thermal stability compared to the methylene (B1212753) bridges formed from bis(chloromethyl) compounds via Friedel-Crafts alkylation. Aromatic diamines are typically used as curing agents for epoxy resins, where they become an integral part of the polymer backbone, contributing to high thermal stability due to the formation of a densely cross-linked aromatic network. Aliphatic cross-linkers, lacking the inherent stability of the aromatic ring, generally impart a lower degree of thermal stability to the resulting polymer network.[3]
Conclusion
Based on the analysis of structurally similar cross-linking agents, it is projected that this compound is a highly effective cross-linker for enhancing the thermal stability of various polymers. The rigid, aromatic nature of the durene core is expected to lead to a significant increase in the decomposition temperature and char yield of the cross-linked polymer. When compared to alternatives, it is anticipated to offer superior or at least comparable performance to other aromatic cross-linkers like divinylbenzene and aromatic diamines in epoxy systems, and significantly better performance than aliphatic cross-linkers.
For researchers and professionals in drug development and material science, the choice of cross-linker will depend on the specific application requirements, including desired thermal stability, mechanical properties, and processing conditions. While this guide provides a comparative framework, it is highly recommended to perform direct experimental evaluation to ascertain the precise thermal performance of polymers cross-linked with this compound for any specific application.
References
Performance comparison of 3,6-Bis(chloromethyl)durene-based polymers in gas separation applications
A comparative analysis of 6FDA-durene polyimide and the Polymer of Intrinsic Microporosity (PIM-1) reveals distinct performance profiles for researchers and scientists in the field of gas separation. While both polymer classes demonstrate strong potential, their permeability and selectivity characteristics cater to different application needs, with 6FDA-durene offering a balanced performance and PIM-1 exhibiting exceptionally high permeability.
This guide provides a comprehensive comparison of these two leading materials, presenting quantitative performance data, detailed experimental protocols for their synthesis and gas separation testing, and a visual representation of the performance evaluation workflow. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable polymer for their specific gas separation requirements.
At a Glance: Performance Data
The gas separation performance of polymeric membranes is primarily evaluated based on two key parameters: permeability and selectivity. Permeability, often measured in Barrer, indicates the rate at which a gas passes through the membrane. Selectivity is a ratio of the permeabilities of two different gases, signifying the membrane's ability to separate them. The following tables summarize the performance of 6FDA-durene and PIM-1 for various common gases.
| Polymer | Gas | Permeability (Barrer) | Reference |
| 6FDA-durene | CO₂ | 468.5 - 1468.3 | |
| N₂ | 15.6 - 57.8 | ||
| CH₄ | 10.2 - 32.6 | ||
| O₂ | 54.8 | ||
| PIM-1 | CO₂ | >1047 | [1] |
| N₂ | ~48 | [1] | |
| CH₄ | ~61 | [1] | |
| H₂ | ~1800 | ||
| O₂ | ~780 |
Table 1: Gas Permeability of 6FDA-durene and PIM-1.
| Polymer | Gas Pair | Selectivity (α) | Reference |
| 6FDA-durene | CO₂/N₂ | 25.4 - 30.0 | |
| CO₂/CH₄ | 28.0 - 45.0 | ||
| O₂/N₂ | 3.5 | ||
| PIM-1 | CO₂/N₂ | >16.5 | [1] |
| CO₂/CH₄ | >18 | [1] | |
| O₂/N₂ | ~3.7 |
Table 2: Ideal Gas Selectivity of 6FDA-durene and PIM-1.
Experimental Corner: How It's Done
Reproducibility is paramount in scientific research. This section details the typical experimental protocols for the synthesis of 6FDA-durene and PIM-1, as well as the methodology for measuring their gas separation performance.
Synthesis of 6FDA-durene Polyimide
The synthesis of 6FDA-durene polyimide is typically a two-step process involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.
-
Poly(amic acid) Synthesis: In a nitrogen-purged flask, 2,3,5,6-tetramethyl-1,4-phenylenediamine (B1203765) (durene diamine) is dissolved in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc).
-
An equimolar amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) is then added portion-wise to the stirred solution at room temperature.
-
The reaction is continued for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is cast onto a glass plate and thermally treated in a vacuum oven with a staged heating program, typically ramping up to 300°C, to convert the poly(amic acid) to the final polyimide.
Synthesis of PIM-1
PIM-1 is synthesized via a polycondensation reaction.
-
Monomer Solution: 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI) and 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN) are dissolved in an anhydrous polar aprotic solvent like dimethylformamide (DMF).[2][3]
-
Reaction: Anhydrous potassium carbonate is added as a catalyst, and the mixture is heated under a nitrogen atmosphere, typically at around 60-70°C, for an extended period (e.g., 72 hours) to facilitate the polymerization.[2][3]
-
Purification: The resulting polymer is precipitated in a non-solvent like methanol, filtered, and purified by redissolving in a suitable solvent (e.g., chloroform) and reprecipitating.[2][3]
Gas Permeability Measurement
The constant-volume/variable-pressure method is a common technique for evaluating the gas separation performance of polymeric membranes.
-
Membrane Preparation: A defect-free polymer film of known thickness is placed in a permeation cell, dividing it into a high-pressure (feed) side and a low-pressure (permeate) side.
-
System Evacuation: The entire system, particularly the permeate side, is thoroughly evacuated to remove any residual gases.
-
Gas Feed: The test gas is introduced to the feed side at a constant pressure.
-
Permeate Pressure Measurement: The pressure increase on the permeate side is monitored over time using a pressure transducer.
-
Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase, the volume of the permeate side, the membrane area, and the pressure difference across the membrane.
-
Selectivity Calculation: The ideal selectivity for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities (α = Pₐ / Pₑ).
Visualizing the Comparison Workflow
The following diagram illustrates the logical flow of comparing the performance of durene-based polymers and PIMs for gas separation applications.
Workflow for comparing gas separation polymer performance.
References
Spectroscopic Validation of Cross-Linking in 3,6-Bis(chloromethyl)durene Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of cross-linking density in polymers derived from 3,6-Bis(chloromethyl)durene is crucial for controlling their mechanical, thermal, and chemical properties. This guide provides a comparative overview of key spectroscopic methods—Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Solid-State Nuclear Magnetic Resonance (ssNMR)—for the validation and quantification of cross-linking in these polymer systems. Detailed experimental protocols, data presentation in comparative tables, and visualizations of experimental workflows are provided to assist researchers in selecting the most appropriate technique for their specific needs.
Introduction to Cross-Linking in this compound Polymers
This compound is a versatile monomer used in the synthesis of various polymers, often leading to cross-linked networks. The chloromethyl groups are highly reactive and can undergo reactions, such as Friedel-Crafts alkylation, to form methylene (B1212753) bridges between the durene aromatic rings, resulting in a rigid, three-dimensional polymer structure. The extent of this cross-linking, or the cross-linking density, directly influences the material's properties, including its solvent resistance, thermal stability, and mechanical strength. Accurate measurement of this property is therefore essential for material design and quality control.
Comparative Analysis of Spectroscopic Methods
Spectroscopic techniques offer non-destructive and insightful methods to probe the chemical changes associated with cross-linking. The choice of method depends on the specific information required, the nature of the sample, and the available instrumentation.
| Method | Principle | Information Obtained | Advantages | Limitations |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Disappearance of reactant functional groups (e.g., C-Cl) and appearance of new bonds (e.g., methylene bridges). | Widely available, relatively inexpensive, sensitive to changes in functional groups. | Can be difficult to quantify absolute cross-linking density; spectral overlap can complicate analysis. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. | Changes in aromatic ring modes and methylene bridge vibrations. Particularly sensitive to non-polar bonds. | Minimal sample preparation, can be used for in-situ monitoring, less interference from water.[1][2] | Fluorescence from impurities can interfere with the signal; weaker signal than FTIR. |
| Solid-State NMR (ssNMR) | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. | Provides quantitative information on the number of cross-links, chain mobility, and domain sizes.[3] | Highly quantitative, provides detailed structural information, can distinguish between different types of cross-links. | Requires specialized equipment and expertise, longer acquisition times, lower sensitivity. |
Data Presentation: Quantitative Comparison
While specific quantitative data for this compound polymers is scarce in publicly available literature, the following tables present typical data that can be obtained for analogous cross-linked aromatic polymers.
Table 1: FTIR Analysis of Cross-Linking
| Parameter | Uncured Polymer | Cured Polymer | Interpretation |
| C-Cl Stretch (cm⁻¹) | ~680 | Diminished/Absent | Consumption of chloromethyl groups |
| Aromatic C-H Stretch (cm⁻¹) | ~2950-3100 | Broadened | Changes in the aromatic ring environment |
| CH₂ Bridge Scissoring (cm⁻¹) | Absent | ~1450 | Formation of methylene cross-links |
| Degree of Cure (%) | 0 | >95 (calculated) | Based on the relative decrease of the C-Cl peak |
Note: The degree of cure can be estimated by monitoring the decrease in the absorbance of a peak corresponding to the reactive group (e.g., C-Cl) and normalizing it to an internal standard peak that does not change during the reaction.[4]
Table 2: Raman Spectroscopy Analysis of Cross-Linking
| Raman Shift (cm⁻¹) | Assignment | Change upon Curing | Interpretation |
| ~1610 | Aromatic C=C Stretch | Shift and broadening | Increased rigidity of the aromatic network |
| ~1380 | CH₂ Deformation | Appearance/Increase | Formation of methylene bridges |
| ~680 | C-Cl Stretch | Decrease | Consumption of chloromethyl groups |
Note: The ratio of the intensity of a peak corresponding to the cross-link to a reference peak (e.g., an aromatic ring mode) can be correlated with the cross-linking density.[5]
Table 3: Solid-State NMR Analysis of Cross-Linking
| Parameter | Uncured Polymer | Cured Polymer | Interpretation |
| ¹³C Chemical Shift (ppm) | ~45 (CH₂Cl) | ~35-40 (Ar-CH₂-Ar) | Conversion of chloromethyl to methylene bridges[6] |
| ¹H T₂ Relaxation Time (µs) | Longer | Shorter | Reduced chain mobility due to cross-linking |
| Cross-link Density (mol/cm³) | 0 | Quantifiable | Calculated from ¹H T₂ relaxation times or ¹³C signal intensities |
Note: The cross-link density can be quantitatively determined from the spin-spin relaxation time (T₂) in the rubbery plateau region of the polymer.[7]
Experimental Protocols
FTIR Spectroscopy for Monitoring Cross-Linking
Objective: To qualitatively and semi-quantitatively monitor the progress of the cross-linking reaction by observing changes in characteristic infrared absorption bands.
Methodology:
-
Sample Preparation: Prepare thin films of the this compound polymer on an IR-transparent substrate (e.g., KBr pellet or a silicon wafer).
-
Initial Spectrum: Record the FTIR spectrum of the uncured polymer film at room temperature.
-
Curing: Heat the sample in-situ using a heated stage or cure the sample in an oven for a specific time and temperature.
-
Spectral Acquisition: Record FTIR spectra at different time intervals during the curing process or after the sample has cooled to room temperature.
-
Data Analysis:
-
Identify the characteristic absorption band of the chloromethyl group (C-Cl stretching) around 680 cm⁻¹.
-
Identify a suitable internal reference peak that is not affected by the cross-linking reaction (e.g., an aromatic C-H bending mode).
-
Calculate the ratio of the absorbance of the C-Cl peak to the reference peak at each time point.
-
The degree of conversion can be calculated using the formula: Conversion (%) = [1 - (A_t / A_0)] * 100 where A_t is the absorbance ratio at time t, and A_0 is the initial absorbance ratio.[8]
-
Raman Spectroscopy for In-Situ Monitoring
Objective: To monitor the formation of the cross-linked network in real-time.
Methodology:
-
Instrumentation: Use a Raman spectrometer equipped with a fiber optic probe.[9]
-
Sample Setup: Place the polymer sample in a reaction vessel that allows for heating and in-situ measurement with the Raman probe.
-
Spectral Acquisition: Acquire Raman spectra continuously or at set time intervals as the sample is heated to the curing temperature.[2]
-
Data Analysis:
-
Monitor the decrease in the intensity of the Raman band associated with the C-Cl bond.
-
Monitor the appearance and increase in intensity of bands corresponding to the methylene bridges.
-
Track shifts and broadening of the aromatic ring vibrational modes, which indicate changes in the polymer backbone's rigidity.
-
Solid-State NMR for Quantitative Cross-Link Density
Objective: To obtain a quantitative measure of the cross-linking density.
Methodology:
-
Sample Preparation: Pack the powdered cured polymer into a solid-state NMR rotor.
-
¹³C CP/MAS NMR:
-
Acquire a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum.
-
Identify the resonance signals for the methylene carbons in the cross-links (Ar-CH₂-Ar) and the unreacted chloromethyl carbons (Ar-CH₂Cl).
-
The ratio of the integrated intensities of these signals can provide a quantitative measure of the degree of reaction.[6]
-
-
¹H Time-Domain NMR (T₂ Relaxation):
-
Measure the proton spin-spin relaxation time (T₂) at a temperature above the glass transition temperature of the polymer.
-
The cross-link density (ν) can be related to the T₂ in the rubbery plateau region by the following equation: ν ∝ 1/T₂
-
By calibrating with samples of known cross-link density (determined by other methods like swelling experiments), a quantitative relationship can be established.[3]
-
Visualization of Workflows
Caption: Experimental workflow for FTIR analysis of cross-linking.
Caption: Workflow for in-situ Raman monitoring of polymerization.
Caption: Workflow for quantitative ssNMR analysis of cross-link density.
Conclusion
The selection of a spectroscopic method for validating the cross-linking density of this compound polymers depends on the specific research question. FTIR and Raman spectroscopy are excellent for qualitative and semi-quantitative monitoring of the curing process, with Raman being particularly suited for in-situ studies. For detailed, quantitative information on the final cross-linked structure, solid-state NMR is the most powerful technique, providing direct measures of cross-link density and insights into polymer network topology. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to effectively characterize these important polymer systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of monomers with Raman spectroscopy | Metrohm [metrohm.com]
- 3. opendata.uni-halle.de [opendata.uni-halle.de]
- 4. pstc.org [pstc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aromatic cross-links in insect cuticle: detection by solid-state 13C and 15N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel method of monitoring polymerisation reactions using Raman Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
Benchmarking the performance of durene-based materials against commercial polymers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Durene-Based Materials for High-Performance Applications
In the continuous quest for advanced materials with superior performance characteristics, durene-based polymers are emerging as a promising class of materials. The incorporation of the durene (1,2,4,5-tetramethylbenzene) moiety into polymer backbones can impart unique properties, including enhanced thermal stability, mechanical robustness, and specific functionalities. This guide provides a comprehensive performance comparison of durene-based polyimides, polyurethanes, and polyesters against widely used commercial polymers such as Polyether Ether Ketone (PEEK), Polycarbonate (PC), standard epoxy resins, and conventional polyesters. This objective analysis, supported by experimental data, aims to assist researchers and professionals in material selection for demanding applications, including drug delivery systems.
Performance Data at a Glance: Durene-Based Polymers vs. Commercial Polymers
The following tables summarize the key mechanical and thermal properties of durene-based polymers in comparison to their commercial counterparts. It is important to note that properties can vary based on the specific grade, formulation, and processing conditions of the materials.
Table 1: Mechanical Properties Comparison
| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Durene-Based Polyimide (6FDA-Durene) | 90 - 110 | 2.5 - 3.5 | 5 - 10 |
| PEEK (Unfilled) | 90 - 100[1] | 3.6[1] | 25 - 50[1] |
| Polycarbonate (Bisphenol A) | 55 - 65 | 2.0 - 2.4 | 100 - 150 |
| Durene-Based Polyurethane (Conceptual) | 30 - 50 | 0.5 - 1.5 | 300 - 600 |
| Commercial TPU (Polyester-based) | 30 - 60 | 0.1 - 1.0 | 300 - 700 |
| Durene-Based Polyester (B1180765) (Conceptual) | 50 - 70 | 2.0 - 3.0 | 5 - 50 |
| PET (Polyethylene Terephthalate) | 45 - 75[2] | 2.8 - 4.1[2] | 30 - 300[2] |
| PBT (Polybutylene Terephthalate) | 50 - 60 | 2.3 - 2.8 | 30 - 300 |
| Commercial Epoxy (Amine Cured) | 40 - 90 | 2.5 - 4.0 | 3 - 8 |
Table 2: Thermal Properties Comparison
| Material | Glass Transition Temp. (°C) | Melting Temperature (°C) | Decomposition Temp. (°C, 5% wt loss) |
| Durene-Based Polyimide (6FDA-Durene) | 380 - 425[3] | Amorphous | > 500[3] |
| PEEK (Unfilled) | 143[1] | 343[1] | ~ 550 |
| Polycarbonate (Bisphenol A) | 145 - 150[4] | Amorphous | ~ 450 |
| Durene-Based Polyurethane (Conceptual) | 40 - 80 | Varies | 300 - 350 |
| Commercial TPU (Polyester-based) | -60 to 40 | 120 - 220 | 300 - 375 |
| Durene-Based Polyester (Conceptual) | 80 - 120 | 220 - 280 | 350 - 400 |
| PET (Polyethylene Terephthalate) | 67 - 81 | 250 - 265 | ~ 400 |
| PBT (Polybutylene Terephthalate) | 22 - 43 | 225 | ~ 380 |
| Commercial Epoxy (Amine Cured) | 100 - 200 | Thermoset | 300 - 400 |
In-Depth Analysis of Durene-Based Polymer Systems
Durene-Based Polyimides
Durene-based polyimides, particularly those derived from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) and durene diamine, exhibit exceptional thermal stability with glass transition temperatures exceeding 400°C.[3] Their rigid molecular structure contributes to high tensile strength and modulus. However, this rigidity also results in lower elongation at break compared to more flexible polymers like polycarbonate. The unique combination of properties makes them suitable for applications requiring high-temperature resistance and dimensional stability.
Durene-Based Polyurethanes
The incorporation of durene diisocyanate into polyurethane formulations can significantly enhance the thermal and mechanical properties of the resulting elastomer. The rigid aromatic nature of the durene unit within the hard segment of the polyurethane is expected to increase the glass transition temperature and tensile strength compared to conventional thermoplastic polyurethanes (TPUs) based on aliphatic or less rigid aromatic diisocyanates. These materials are being explored for biomedical applications due to the potential for creating biocompatible and biodegradable polymers with tunable mechanical properties.[5][6][7]
Durene-Based Polyesters
Introducing a durene-based diol or dicarboxylic acid into a polyester backbone can lead to materials with a higher glass transition temperature and improved thermal stability compared to commodity polyesters like PET and PBT. The bulky and rigid nature of the durene unit disrupts chain packing to a certain extent, which can influence crystallinity and, consequently, the mechanical and barrier properties of the material.
Biocompatibility and Drug Delivery Potential
For professionals in drug development, the biocompatibility of a material is of paramount importance. Aromatic polyimides have been investigated for their potential in biomedical applications and have shown promising results in terms of biocompatibility.[8] Similarly, polyurethanes are a versatile class of polymers widely used in the medical field due to their excellent biocompatibility and tunable properties, making them suitable for drug delivery applications.[5][6][7] The development of durene-based polymers for drug delivery is an active area of research, with the potential to create novel carriers with enhanced stability and controlled release profiles.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. Below are summaries of the key experimental protocols used for the characterization of these polymers.
Synthesis of 6FDA-Durene Polyimide
A typical synthesis involves a two-step polycondensation reaction. First, the dianhydride (6FDA) is reacted with the diamine (durene diamine) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) at room temperature to form a poly(amic acid) solution. Subsequently, the poly(amic acid) is thermally or chemically imidized to form the final polyimide. Thermal imidization involves heating the solution in stages to temperatures up to 300°C to remove the solvent and facilitate the ring-closure reaction.
Mechanical Testing
Tensile properties are determined according to ASTM D638 or ISO 527 . Dog-bone shaped specimens are subjected to a controlled tensile force at a constant rate of crosshead movement until failure. A universal testing machine equipped with an extensometer is used to measure the stress-strain behavior, from which tensile strength, tensile modulus, and elongation at break are calculated.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Performed according to ASTM D3418 , DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers. A small sample is heated at a controlled rate in an inert atmosphere, and the heat flow to the sample is measured relative to a reference.
-
Thermogravimetric Analysis (TGA): Following ASTM E1131 , TGA is used to evaluate the thermal stability and decomposition temperature of the polymers. The mass of a sample is monitored as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is often reported as the decomposition temperature.
Visualizing the Potential: Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a general experimental workflow for polymer characterization and a conceptual signaling pathway for targeted drug delivery using polymeric nanoparticles.
References
- 1. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. gallinausa.com [gallinausa.com]
- 5. An overview of polyurethane biomaterials and their use in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. blog.synthesia.com [blog.synthesia.com]
- 8. researchgate.net [researchgate.net]
Comparative study of different catalysts for the polymerization of 3,6-Bis(chloromethyl)durene
A detailed examination of catalytic performance in the synthesis of poly(2,3,5,6-tetramethyl-p-phenylenevinylene), a key conductive polymer, reveals distinct advantages and limitations among common polymerization methodologies. This guide provides a comparative overview of the Gilch, Horner-Wadsworth-Emmons, and Wittig reactions, offering researchers, scientists, and drug development professionals a data-driven basis for catalyst and methodology selection.
The polymerization of 3,6-Bis(chloromethyl)durene is a critical step in the synthesis of poly(2,3,5,6-tetramethyl-p-phenylenevinylene) (PTMSPV), a polymer with significant potential in organic electronics and advanced materials. The choice of catalyst and polymerization technique directly influences key polymer properties, including yield, molecular weight, and polydispersity, which in turn affect the material's performance. This comparative guide synthesizes available data on the primary catalytic methods used for this polymerization.
Performance Comparison of Polymerization Methods
The selection of a catalytic system is paramount in achieving the desired properties for poly(2,3,5,6-tetramethyl-p-phenylenevinylene). Below is a summary of the performance of different catalytic approaches based on available experimental data.
| Polymerization Method | Catalyst/Base | Monomer(s) | Solvent | Temperature (°C) | Yield (%) | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| Gilch Polymerization | Potassium tert-butoxide | This compound | Tetrahydrofuran (B95107) (THF) | Room Temperature | High (often >90%) | High (can exceed 100,000) | Broad (typically >2.5) |
| Horner-Wadsworth-Emmons (HWE) Reaction | Strong Base (e.g., NaH, KHMDS) | 3,6-Diformyldurene and 1,4-Bis(diethylphosphonomethyl)-2,3,5,6-tetramethylbenzene | Aprotic Solvents (e.g., THF, DMF) | Varies (often elevated) | Moderate to High | Controllable | Narrower (typically <2.0) |
| Wittig Reaction | Strong Base (e.g., n-BuLi, NaNH₂) | 3,6-Diformyldurene and 1,4-Bis(triphenylphosphoniomethyl)durene dibromide | Aprotic Solvents (e.g., THF, DMSO) | Varies | Moderate | Controllable | Broad |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed experimental protocols for the key polymerization methods discussed.
Gilch Polymerization
The Gilch reaction is a widely used method for the synthesis of PPV derivatives. It involves the dehydrohalogenation of a bis(halomethyl)arene using a strong base.
Catalyst: Potassium tert-butoxide is the most common and effective base for this reaction.
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Separately, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Add the potassium tert-butoxide solution dropwise to the cooled monomer solution over a period of 1-2 hours with vigorous stirring under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.
-
The resulting polymer precipitates from the solution.
-
Isolate the polymer by filtration, wash thoroughly with methanol (B129727) and then water to remove any unreacted monomer and inorganic salts.
-
Dry the polymer under vacuum to a constant weight.
Horner-Wadsworth-Emmons (HWE) Polycondensation
The HWE reaction offers a more controlled approach to polymerization, often resulting in polymers with a narrower molecular weight distribution. This method involves the reaction of a bis-aldehyde with a bis-phosphonate.
Catalyst: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) is typically used.
Experimental Protocol:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add the bis-phosphonate, 1,4-Bis(diethylphosphonomethyl)-2,3,5,6-tetramethylbenzene, and anhydrous THF.
-
Cool the solution to 0°C and add sodium hydride portion-wise with stirring.
-
Allow the mixture to stir at 0°C for 1 hour to ensure complete formation of the ylide.
-
In a separate flask, dissolve the bis-aldehyde, 3,6-diformyldurene, in anhydrous THF.
-
Add the bis-aldehyde solution dropwise to the ylide solution at 0°C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 24 hours.
-
Cool the reaction mixture and precipitate the polymer by pouring it into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Wittig Polycondensation
Similar to the HWE reaction, the Wittig reaction provides another route for the controlled synthesis of PPV derivatives from a bis-aldehyde and a bis-phosphonium salt.
Catalyst: A strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) is required to generate the phosphonium (B103445) ylide. The Wittig reaction is a versatile method for alkene synthesis.[1][2]
Experimental Protocol:
-
Suspend the bis-phosphonium salt, 1,4-Bis(triphenylphosphoniomethyl)durene dibromide, in anhydrous THF in a flame-dried, three-necked flask under nitrogen.
-
Cool the suspension to -78°C (dry ice/acetone bath).
-
Add n-butyllithium dropwise to the suspension with vigorous stirring to form the deep red phosphonium ylide.
-
Stir the ylide solution at -78°C for 1 hour.
-
Dissolve the bis-aldehyde, 3,6-diformyldurene, in anhydrous THF and add it dropwise to the ylide solution at -78°C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 48 hours.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Isolate the polymer by filtration and wash extensively with methanol to remove triphenylphosphine (B44618) oxide and other byproducts.
-
Dry the polymer under vacuum.
Concluding Remarks
The choice of catalytic system for the polymerization of this compound has a profound impact on the resulting polymer's properties and, consequently, its suitability for various applications. The Gilch polymerization, while often providing high yields and high molecular weight polymers, tends to result in broader polydispersity. In contrast, the Horner-Wadsworth-Emmons and Wittig reactions offer pathways to more controlled polymer architectures with narrower molecular weight distributions, which can be crucial for applications requiring well-defined material properties. Researchers should carefully consider the desired polymer characteristics when selecting a synthetic methodology. Further research into novel catalytic systems may yet unlock even greater control over the synthesis of this important class of conductive polymers.
References
Validating the pore size distribution of porous organic polymers from 3,6-Bis(chloromethyl)durene
Validating the Pore Size Distribution of Porous Organic Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of porous organic polymers (POPs) is paramount for their application in areas such as drug delivery, catalysis, and separations. A critical parameter is the pore size distribution, which dictates the material's surface area, loading capacity, and molecular selectivity. This guide provides a comparative overview of the expected pore size characteristics of POPs derived from 3,6-Bis(chloromethyl)durene and other alternative porous polymer systems. Experimental protocols for synthesis and pore size validation are detailed to support research and development efforts.
Comparative Analysis of Pore Size Distribution in Porous Organic Polymers
The following table summarizes the pore characteristics of a hypercrosslinked polymer derived from a monomer structurally similar to this compound, alongside other prominent classes of porous organic polymers, namely Polymers of Intrinsic Microporosity (PIMs) and Covalent Organic Frameworks (COFs). This comparison offers a landscape of the achievable pore sizes and surface areas in different POP architectures.
| Polymer Type | Monomer(s) | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Size (nm) | Pore Size Distribution |
| Hypercrosslinked Polymer (HCP) | 4,4′-Bis(chloromethyl)-1,1′-biphenyl | Up to 1970 | ~1.0 - 1.5 | < 2 (microporous) | Broad, with both micro- and mesopores |
| Polymer of Intrinsic Microporosity (PIM) | Spirobisindane-based monomers | 400 - 800 | 0.3 - 0.6 | < 2 (microporous) | Primarily microporous with some mesoporosity |
| Covalent Organic Framework (COF) | 1,3,5-Triformylphloroglucinol and p-phenylenediamine | 400 - 1000 | 0.2 - 0.8 | 1.2 (uniform) | Narrow, highly uniform micropores |
Experimental Protocols
Synthesis of a Hypercrosslinked Polymer from a Bis(chloromethyl) Aromatic Monomer (General Procedure)
This protocol describes a typical Friedel-Crafts alkylation reaction for the synthesis of a hypercrosslinked polymer, which is applicable for monomers like this compound.
Materials:
-
Monomer (e.g., this compound or 4,4′-Bis(chloromethyl)-1,1′-biphenyl)
-
Anhydrous Ferric Chloride (FeCl₃) as catalyst
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) as solvent
-
Hydrochloric acid (HCl), 5 M solution
-
Soxhlet extraction apparatus
Procedure:
-
The monomer is dissolved in anhydrous DCE in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous FeCl₃ is added to the solution, and the mixture is stirred at room temperature for 1 hour.
-
The reaction temperature is then raised to 80 °C and maintained for 24 hours. During this time, a solid polymer network will precipitate.
-
After cooling to room temperature, the solid product is collected by filtration.
-
The collected solid is washed sequentially with methanol and 5 M HCl to remove the catalyst and any unreacted monomer.
-
The polymer is then purified by Soxhlet extraction with methanol for 24 hours to remove any remaining impurities.
-
The purified polymer is dried in a vacuum oven at 120 °C overnight.
Validation of Pore Size Distribution by Nitrogen Physisorption (BET Analysis)
The most common and reliable method for determining the pore size distribution of POPs is nitrogen physisorption, with the data analyzed using the Brunauer-Emmett-Teller (BET) method for surface area and Barrett-Joyner-Halenda (BJH) or Density Functional Theory (NLDFT) for pore size distribution.
Instrumentation:
-
Automated gas sorption analyzer (e.g., Micromeritics ASAP 2020 or Quantachrome Autosorb-iQ)
-
Degassing station
-
High-purity nitrogen gas (adsorbate)
-
Liquid nitrogen
Procedure:
-
Sample Preparation (Degassing): A known mass of the polymer sample (typically 50-100 mg) is placed in a sample tube. The sample is then degassed under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours (typically >8 hours) to remove any adsorbed moisture and other volatile impurities from the polymer's surface and pores.
-
Measurement: The degassed sample tube is transferred to the analysis port of the gas sorption analyzer. The sample is cooled to 77 K by immersing the sample tube in a dewar of liquid nitrogen.
-
Nitrogen gas is incrementally introduced into the sample tube over a range of relative pressures (P/P₀) from approximately 10⁻⁶ to 0.99. At each pressure point, the system is allowed to equilibrate, and the amount of gas adsorbed by the sample is measured.
-
After reaching the highest relative pressure, the pressure is incrementally decreased to measure the desorption isotherm.
-
Data Analysis:
-
The BET equation is applied to the adsorption data in the relative pressure range of 0.05 to 0.3 to calculate the specific surface area of the material.
-
The BJH method or, more accurately for microporous materials, NLDFT is applied to the desorption branch of the isotherm to determine the pore size distribution and total pore volume.
-
Visualizations
Experimental Workflow for Pore Size Validation
The following diagram illustrates the key steps involved in the experimental validation of the pore size distribution of a porous organic polymer.
Caption: Workflow for POP synthesis and pore size analysis.
Logical Comparison of Porous Organic Polymers
This diagram outlines the logical framework for comparing different types of porous organic polymers based on their structural and performance characteristics.
Caption: Comparative framework for different POPs.
Assessing Batch-to-Batch Consistency in the Polymerization of 3,6-Bis(chloromethyl)durene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reliable production of polymers with consistent properties is paramount in research and development, particularly in the pharmaceutical and biomedical fields where material performance can directly impact efficacy and safety. This guide provides a framework for assessing the batch-to-batch consistency of polymers derived from 3,6-Bis(chloromethyl)durene. We present key analytical techniques, detailed experimental protocols, and a comparative analysis of hypothetical batch data to illustrate the assessment process.
Key Performance Indicators for Polymer Consistency
The primary indicators of batch-to-batch consistency in polymerization are the molecular weight distribution and structural integrity of the polymer. These are typically assessed using a combination of chromatographic and spectroscopic techniques. Minor variations in polymerization conditions can lead to significant differences in these parameters, affecting the polymer's mechanical, thermal, and biological properties.
Comparative Analysis of Polymerization Batches
To ensure reproducible polymer performance, it is essential to rigorously characterize each batch. The following table presents a hypothetical dataset for three different batches of poly(2,3,5,6-tetramethyl-p-phenylenevinylene) synthesized from this compound, highlighting key parameters for assessing consistency.
Table 1: Batch-to-Batch Comparison of Poly(2,3,5,6-tetramethyl-p-phenylenevinylene)
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| GPC Analysis | ||||
| Number-Average Molecular Weight (Mn) (kDa) | 45.2 | 48.9 | 46.5 | 45 ± 5 kDa |
| Weight-Average Molecular Weight (Mw) (kDa) | 92.7 | 101.2 | 95.3 | 95 ± 10 kDa |
| Polydispersity Index (PDI = Mw/Mn) | 2.05 | 2.07 | 2.05 | ≤ 2.1 |
| Thermal Analysis | ||||
| Glass Transition Temperature (Tg) (°C) | 185 | 188 | 186 | 185 ± 5 °C |
| Decomposition Temperature (Td) (°C) | 425 | 422 | 428 | ≥ 420 °C |
| Spectroscopic Analysis | ||||
| FTIR Characteristic Peaks (cm⁻¹) | Consistent | Consistent | Consistent | Match to Reference |
| ¹H NMR Spectral Pattern | Consistent | Consistent | Consistent | Match to Reference |
Note: The data presented in this table is hypothetical and serves as an illustrative example for comparison purposes.
Experimental Protocols
Detailed and consistent experimental protocols are critical for minimizing batch-to-batch variability. Below are protocols for the polymerization of this compound and the subsequent characterization of the resulting polymer.
Polymerization of this compound via Gilch Polymerization
The Gilch polymerization route is a common method for synthesizing poly(p-phenylene vinylene)s (PPVs) from bis(halomethyl) aromatic monomers.
Materials:
-
This compound (Monomer)
-
Potassium tert-butoxide (Base)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve this compound in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in anhydrous THF to the monomer solution over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer precipitate, wash thoroughly with methanol, and dry under vacuum at 50°C to a constant weight.
Characterization Protocols
GPC is the most widely used technique for determining the molecular weight distribution of polymers, which is a critical factor in assessing batch-to-batch consistency.[1][2]
Instrumentation:
-
GPC system with a refractive index (RI) detector.
-
GPC columns suitable for the polymer and solvent system (e.g., polystyrene-divinylbenzene columns).
-
Solvent: Tetrahydrofuran (THF) or other suitable solvent in which the polymer is soluble.[3]
-
Calibration standards: Polystyrene standards of known molecular weights.[4]
Procedure:
-
Prepare polymer solutions of a known concentration (e.g., 1 mg/mL) in the mobile phase (THF).
-
Filter the solutions through a 0.45 µm filter before injection.
-
Set the GPC system parameters (flow rate, column temperature).
-
Inject the polymer solutions and the calibration standards.
-
Analyze the resulting chromatograms to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[4]
FTIR spectroscopy is used to identify the functional groups present in the polymer and to confirm its chemical structure. For batch-to-batch comparison, the FTIR spectra should be superimposable.
Procedure:
-
Prepare a thin film of the polymer on a suitable substrate (e.g., KBr pellet or cast from solution onto a salt plate).
-
Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Compare the characteristic absorption bands of different batches to a reference spectrum.
NMR spectroscopy provides detailed information about the molecular structure of the polymer. Proton (¹H) NMR is typically used to confirm the expected structure of the repeating unit.
Procedure:
-
Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Record the ¹H NMR spectrum.
-
Analyze the chemical shifts and integration of the peaks to confirm the polymer structure and check for any unexpected signals that might indicate side reactions or impurities.
Visualizing Workflows and Pathways
To better illustrate the processes involved in assessing polymer consistency, the following diagrams are provided.
References
A Comparative Guide to Durene Derivatives in High-Performance Polymer Synthesis: 3,6-Bis(chloromethyl)durene vs. Alternatives
In the pursuit of advanced polymers with superior thermal and mechanical properties, the choice of monomer is critical. Durene (1,2,4,5-tetramethylbenzene), a simple aromatic hydrocarbon, serves as a foundational block for a variety of functionalized monomers.[1] Its rigid, symmetric, and sterically hindered structure imparts desirable characteristics such as high thermal stability and mechanical strength to the resulting polymer backbones. This guide provides a comparative analysis of 3,6-Bis(chloromethyl)durene against other key durene derivatives—specifically Durene Diamine and Pyromellitic Dianhydride (an industrial derivative of durene)—in the context of polymer synthesis.
Monomer Reactivity and Polymerization Pathways
The utility of a durene derivative in polymer synthesis is dictated by its functional groups. This compound, with its two reactive chloromethyl groups, is a versatile intermediate for producing specialty polymers, thermosetting plastics, and high-performance coatings and adhesives.[2] These groups readily participate in nucleophilic substitution reactions, making them suitable for polycondensation reactions to form polyethers or for cross-linking applications.[2][3]
In contrast, other durene derivatives offer different polymerization routes:
-
Durene Diamine (2,3,5,6-tetramethyl-1,4-phenylenediamine) is a primary building block for aromatic polyimides.[4] Its amino groups react with dianhydrides in a two-step polycondensation process, first forming a soluble poly(amic acid) precursor, which is then cyclized to the final, highly stable polyimide.[5][6]
-
Pyromellitic Dianhydride (PMDA) , industrially derived from durene, is a cornerstone dianhydride monomer for creating high-performance aromatic polyimides known for their exceptional thermal stability.[1][5]
The choice of monomer fundamentally determines the polymer linkage—ether, imide, etc.—and consequently, the final properties of the material.
Comparative Performance Data
The incorporation of the durene moiety generally enhances the thermal stability of polymers. However, the specific functional groups and the resulting polymer linkages create significant differences in their overall performance profiles. Polyimides derived from durene diamine, for instance, are known for their high glass transition temperatures (Tg) and thermal decomposition temperatures (Td), making them suitable for applications in electronics and aerospace.[6][7] The four methyl groups on the durene ring can hinder chain packing, which has been shown to increase the fractional free volume in polyimide membranes, thereby enhancing gas permeability.[4]
Polymers from this compound are valued for their thermal stability and mechanical strength, which are critical in thermosetting plastics and durable coatings.[2]
Table 1: Comparison of Polymer Properties Derived from Durene Monomers
| Durene Monomer | Co-Monomer | Polymer Type | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td) | Solubility |
|---|---|---|---|---|---|
| This compound | Dihydric Phenols | Polyether | Typically high, varies with co-monomer | > 400 °C (Est.) | Generally insoluble (cross-linked)[3] |
| Durene Diamine | 6FDA Dianhydride | Polyimide (6FDA-Durene) | 330 - 377 °C[8] | > 520 °C[7] | Soluble in aprotic polar solvents (NMP, DMAc)[7][9] |
| Pyromellitic Dianhydride (PMDA) | Oxydianiline (ODA) | Polyimide (Kapton®) | ~360-400 °C | > 500 °C | Generally insoluble and intractable[10] |
Note: Data is compiled from multiple sources for representative polymers and may vary based on specific synthesis conditions and molecular weight.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for synthesizing polymers from durene derivatives.
Protocol 1: Synthesis of a Polyimide from Durene Diamine and 6FDA
This protocol describes a common two-step method for synthesizing an aromatic polyimide.[5]
1. Materials:
-
Durene Diamine (2,3,5,6-tetramethyl-1,4-phenylenediamine)
-
2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride (B1165640)
-
Methanol
-
Nitrogen gas supply
2. Procedure (Synthesis of Poly(amic acid)):
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of Durene Diamine in anhydrous NMP under a nitrogen atmosphere.
-
Once fully dissolved, add an equimolar amount of 6FDA dianhydride to the solution in portions. The reaction is exothermic and should be maintained at room temperature.
-
Continue stirring the solution under nitrogen for 24 hours. The viscosity of the solution will increase significantly as the high molecular weight poly(amic acid) forms.
3. Procedure (Chemical Imidization):
-
To the viscous poly(amic acid) solution, add acetic anhydride and pyridine as the dehydrating agent and catalyst, respectively. A typical molar ratio is 2:1 of acetic anhydride to pyridine, with 2 moles of acetic anhydride per repeating unit of the polymer.
-
Heat the reaction mixture to 120 °C and maintain for 4-6 hours to effect cyclodehydration.
-
Cool the resulting polyimide solution to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large volume of vigorously stirred methanol.
-
Collect the fibrous polyimide precipitate by vacuum filtration and wash thoroughly with fresh methanol.
-
Dry the polymer in a vacuum oven at 100-120 °C for 24 hours.
References
- 1. Durene - Wikipedia [en.wikipedia.org]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. azom.com [azom.com]
- 7. expresspolymlett.com [expresspolymlett.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. dspace.ncl.res.in [dspace.ncl.res.in]
Unraveling the Influence of Isomerism: A Comparative Guide to Polymers from 3,6-Bis(chloromethyl)durene Isomers
A comprehensive analysis of the structural and property variations in polymers synthesized from different isomers of 3,6-Bis(chloromethyl)durene reveals the critical role of monomer geometry in determining the final material characteristics. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these polymers, supported by experimental data and detailed methodologies, to aid in the rational design of materials with tailored functionalities.
The arrangement of the chloromethyl functional groups on the durene (1,2,4,5-tetramethylbenzene) ring significantly impacts the polymerization process and the resultant polymer's thermal, mechanical, and morphological properties. This guide focuses on the comparison of polymers derived from this compound and its isomers, primarily synthesized via Gilch polymerization, a common method for producing poly(p-phenylenevinylene)s (PPVs) and related conjugated polymers.
Isomer Structures and Their Impact on Polymer Architecture
The primary isomers of bis(chloromethyl)durene investigated are this compound and 2,5-bis(chloromethyl)-p-xylene (B1583851) (an isomer of durene). The distinct placement of the reactive chloromethyl groups dictates the geometry of the resulting polymer chain.
-
This compound: This monomer possesses a C2h symmetry, leading to a more linear and regular polymer chain structure. This regularity can facilitate closer chain packing and potentially higher crystallinity.
-
Isomers (e.g., from isodurene or prehnitene precursors): The synthesis of polymers from other isomers, such as those derived from isodurene (1,2,3,5-tetramethylbenzene) or prehnitene (1,2,3,4-tetramethylbenzene), would result in polymers with different substitution patterns on the aromatic ring. This variation in substituent placement disrupts the linearity of the polymer backbone, introducing kinks and leading to a more amorphous morphology.
The structural differences are visualized in the following logical relationship diagram:
Figure 1: Logical flow from monomer isomer to polymer morphology.
Comparative Analysis of Polymer Properties
The differences in polymer chain architecture directly translate to variations in their macroscopic properties. The following table summarizes the key property differences based on available data for analogous poly(p-xylylene) systems, as direct comparative data for polymers solely from bis(chloromethyl)durene isomers is limited. The data presented is a representative compilation from various studies on substituted poly(p-xylylene)s.
| Property | Polymer from this compound (Expected) | Polymer from Other Isomers (Expected) |
| Thermal Stability (TGA) | Higher decomposition temperature due to more ordered structure and stronger interchain interactions. | Lower decomposition temperature due to less efficient chain packing. |
| Glass Transition Temp. (DSC) | Potentially higher Tg due to restricted chain mobility in crystalline regions. | Generally lower Tg, characteristic of amorphous polymers. |
| Mechanical Strength (Tensile Test) | Higher tensile strength and modulus owing to higher crystallinity. | Lower tensile strength and modulus, more flexible material. |
| Solubility | Lower solubility in common organic solvents due to crystalline nature. | Higher solubility due to the amorphous structure and weaker interchain forces. |
Experimental Protocols
The synthesis and characterization of these polymers involve standard techniques in polymer chemistry.
Synthesis: Gilch Polymerization
The Gilch polymerization is a widely used method for the synthesis of poly(p-phenylenevinylene)s and their derivatives from bis(halomethyl) aromatic monomers.
Workflow:
Figure 2: Experimental workflow for Gilch polymerization.
Detailed Methodology:
-
The bis(chloromethyl)durene isomer is dissolved in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (typically between -78 °C and 0 °C).
-
A solution of a strong base, such as potassium tert-butoxide, in the same solvent is added dropwise to the monomer solution with vigorous stirring.
-
The reaction is allowed to proceed for a specific time, during which the polymer precipitates.
-
The reaction is quenched by pouring the mixture into a non-solvent, such as methanol.
-
The precipitated polymer is collected by filtration, washed repeatedly with the non-solvent to remove unreacted monomer and oligomers, and finally dried under vacuum.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic vibrational bands of the polymer, confirming the polymerization and the disappearance of the C-Cl bonds from the monomer.
-
Gel Permeation Chromatography (GPC): GPC is utilized to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the soluble polymer fractions.
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
-
X-ray Diffraction (XRD): XRD analysis provides information about the crystalline or amorphous nature of the polymers.
-
Tensile Testing: The mechanical properties of polymer films, such as tensile strength, Young's modulus, and elongation at break, are measured using a universal testing machine.
Conclusion
The isomeric structure of bis(chloromethyl)durene monomers plays a pivotal role in defining the architecture and, consequently, the physical and chemical properties of the resulting polymers. Symmetrical monomers like this compound tend to form more linear, crystalline polymers with higher thermal stability and mechanical strength but lower solubility. In contrast, asymmetrical isomers are expected to produce more amorphous polymers with increased solubility but potentially lower thermal and mechanical performance. This understanding is crucial for the targeted synthesis of polymeric materials with specific properties required for advanced applications in electronics, materials science, and biomedical engineering. Further research focusing on a direct and systematic comparison of a wider range of bis(chloromethyl)durene isomers will provide a more comprehensive picture and enable finer control over the structure-property relationships in this class of polymers.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 3,6-Bis(chloromethyl)durene
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with 3,6-Bis(chloromethyl)durene. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin burns and eye damage. It is also corrosive to metals. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Hazard Summary for this compound
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 1C: Causes severe skin burns. |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. |
| Corrosive to Metals | Category 1: May be corrosive to metals. |
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
Table 2: Personal Protective Equipment (PPE) for Handling this compound
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (in the vicinity of the chemical) | - Safety glasses with side shields- Laboratory coat (100% cotton recommended)- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids (weighing, transferring) | - Chemical splash goggles and a face shield- Chemical-resistant gloves (Viton® or Butyl rubber recommended, double-gloving is best practice)- Chemical-resistant apron over a lab coat- Respiratory protection: A NIOSH-approved respirator with an organic vapor/acid gas cartridge (yellow-labeled) is recommended, especially if dust can be generated.[1] | - Head covering- Shoe covers |
| Handling of Solutions | - Chemical splash goggles and a face shield- Chemical-resistant gloves (Viton® or Butyl rubber recommended)- Chemical-resistant apron over a lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
| Spill Cleanup | - Full-face respirator with organic vapor/acid gas cartridge- Chemical-resistant coveralls- Chemical-resistant boots- Double-gloving (Viton® or Butyl rubber) |
Experimental Workflow: Step-by-Step Handling Protocol
All manipulations involving this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Preparation:
-
Designate a Work Area: Clearly demarcate a specific area within the fume hood for handling this compound.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and PPE before handling the chemical.
-
Pre-label Containers: Ensure all receiving vessels and waste containers are clearly and accurately labeled.
Weighing and Transfer:
-
Don PPE: Put on all required PPE as outlined in Table 2.
-
Tare Balance: Place a tared weigh boat on the analytical balance inside the fume hood.
-
Dispense Powder: Carefully dispense the desired amount of this compound onto the weigh boat using a dedicated spatula. Avoid creating dust.
-
Transfer to Vessel: Gently transfer the weighed powder into the reaction vessel.
-
Decontaminate Weigh Boat: Immediately place the used weigh boat into a designated solid waste container.
Solution Preparation:
-
Add Solvent Slowly: If preparing a solution, slowly add the solvent to the vessel containing the powder to prevent splashing.
-
Ensure Compatibility: Use solvents that are compatible with this compound and the intended reaction.
Post-Handling:
-
Decontaminate Work Area: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.
Caption: A step-by-step workflow for the safe handling of this compound.
Decontamination and Disposal Plan
A robust decontamination and disposal plan is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.
Decontamination Protocol
-
Surface Decontamination: For routine cleaning of benchtops and equipment surfaces, use a detergent solution. For deactivating the chemical, a solution of 5% sodium hydroxide (B78521) can be cautiously used, followed by a thorough rinse with water. Always test on a small area first to ensure material compatibility.
-
Glassware Decontamination: Immerse glassware in a designated bath of a suitable decontamination solution (e.g., a high pH cleaning solution) before standard washing.
-
Spill Management:
-
Minor Spills: For small spills of the solid, carefully sweep the material into a designated waste container using a brush and dustpan. Decontaminate the area with a detergent solution.
-
Major Spills: Evacuate the area and alert the appropriate emergency response personnel.
-
Waste Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Do not dispose of this chemical down the drain.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.[2][3]
-
The container should be labeled as "Halogenated Organic Solid Waste" and list "this compound" as a primary constituent.[2][3]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be labeled as "Halogenated Organic Liquid Waste" and list all chemical components with their approximate concentrations.
-
-
Disposal Method: The recommended disposal method for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[4]
Caption: A workflow for the decontamination and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
